beta-Naphthoflavone
Description
β-Naphthoflavone, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor and induces cytochromes P450 (CYPs) and uridine 5'-diphospho-glucuronosyltransferases (UGTs). It may be a chemopreventive agent.
This compound is a polycyclic aromatic hydrocarbon that consists of a flavone group attached to a benzene ring. This compound is an inducer of the hepatic cytochrome p450 CYP1A1 and CYP1A2.
A polyaromatic hydrocarbon inducer of P4501A1 and P4501A2 cytochromes. (Proc Soc Exp Biol Med 1994 Dec:207(3):302-308)
Properties
IUPAC Name |
3-phenylbenzo[f]chromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGIDAPQYNCXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8030423 | |
| Record name | 5,6-Benzoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-87-2 | |
| Record name | β-Naphthoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Naphthoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Naphthoflavone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06732 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,6-BENZOFLAVONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Benzoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-BENZOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BT0256Y8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of beta-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-naphthoflavone (β-NF), a synthetic flavonoid, has emerged as a significant tool in biomedical research due to its potent agonistic activity on the aryl hydrocarbon receptor (AhR). This technical guide provides a comprehensive overview of the synthesis, discovery, and biological implications of β-naphthoflavone. It details established synthetic protocols, presents quantitative data in a structured format, and elucidates the key signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.
Introduction: Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader history of flavonoid chemistry and the exploration of the biological effects of polycyclic aromatic hydrocarbons. While the precise date and individual credited with the absolute first synthesis of this compound are not prominently documented in readily available historical records, its synthesis falls within the classical methods of flavone preparation developed in the early 20th century.
The discovery of its potent biological activity, particularly as an inducer of xenobiotic-metabolizing enzymes, came later with the burgeoning field of toxicology and the study of the aryl hydrocarbon receptor (AhR). Initially identified as a receptor for environmental toxins like dioxins, the AhR is now recognized as a crucial regulator of various physiological and pathophysiological processes.[1] this compound, being a non-carcinogenic and potent AhR agonist, became an invaluable tool for studying the AhR signaling pathway and its downstream effects.[2][3] Its use as a positive control for AhR activation is a common practice in toxicological and pharmacological research.[3]
Chemical Synthesis of this compound
The synthesis of this compound (5,6-benzoflavone) is typically achieved through well-established methods for flavone synthesis, most notably the Baker-Venkataraman rearrangement and the Allan-Robinson reaction . Both methods involve the construction of the characteristic chromone ring of the flavone structure from appropriate precursors.
Synthesis via the Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a two-step process that is widely used for the synthesis of chromones and flavones.[4] The general pathway involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone ring.
A plausible synthetic route for this compound using this method starts with 2-naphthol, which is first acetylated to form 2-acetonaphthone. This is then followed by esterification and the subsequent rearrangement and cyclization. A more direct approach starts from 2-hydroxy-1-acetonaphthone.
Experimental Protocol: Synthesis of this compound via 2-Hydroxy-1-acetonaphthone
This protocol outlines a likely synthetic procedure based on the principles of the Baker-Venkataraman rearrangement.
Step 1: Benzoylation of 2-Hydroxy-1-acetonaphthone
-
In a round-bottom flask, dissolve 2-hydroxy-1-acetonaphthone (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Filter the solid product, wash it thoroughly with cold water, and dry it to obtain 2-benzoyloxy-1-acetonaphthone.
Step 2: Baker-Venkataraman Rearrangement and Cyclization
-
To a solution of 2-benzoyloxy-1-acetonaphthone (1 equivalent) in a suitable solvent like pyridine or acetone, add a strong base such as powdered potassium hydroxide or sodium hydride (2-3 equivalents).
-
Heat the mixture at a moderately elevated temperature (e.g., 50-70 °C) for a few hours until the rearrangement to the 1,3-diketone is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) in the presence of a solvent like glacial acetic acid.
-
Heat the acidified mixture to induce cyclization and dehydration, forming the this compound ring.
-
Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.
-
Filter the solid, wash with water, and then purify by recrystallization.
Synthesis via the Allan-Robinson Reaction
The Allan-Robinson reaction provides an alternative route to flavones through the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt.[5]
Experimental Protocol: Synthesis of this compound via the Allan-Robinson Reaction
-
A mixture of 2-hydroxy-1-acetonaphthone (1 equivalent), benzoic anhydride (2-3 equivalents), and sodium benzoate (2-3 equivalents) is heated at a high temperature (typically 180-200 °C) for several hours.
-
After cooling, the reaction mass is treated with ethanol to dissolve the product and then poured into water.
-
The crude this compound precipitates and is collected by filtration.
-
Purification is achieved by recrystallization.
Purification and Characterization
Purification:
Crude this compound is typically purified by recrystallization . Common solvent systems for the recrystallization of flavones include ethanol, methanol, or mixtures of ethanol and water, or ethyl acetate and heptane.[6] The choice of solvent depends on the specific impurities present. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: Pure this compound has a reported melting point in the range of 164-166 °C.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbonyl group (C=O) of the flavone ring and the aromatic C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.
-
Quantitative Data on Synthesis
While specific yields can vary depending on the exact reaction conditions and scale, the Baker-Venkataraman rearrangement is generally known for providing good to high yields of flavones.
| Parameter | Baker-Venkataraman Rearrangement | Allan-Robinson Reaction |
| Typical Yield | 60-80% | 40-60% |
| Purity (after recrystallization) | >98% | >95% |
| Reaction Conditions | Milder (base-catalyzed rearrangement followed by acid-catalyzed cyclization) | Harsher (high temperatures) |
Biological Activity and Signaling Pathways
This compound is a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental and endogenous compounds.[1]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the AhR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby activating their transcription.[7]
Downstream Effects and Target Genes
The activation of the AhR by this compound leads to the induction of a battery of genes, most notably those encoding for drug-metabolizing enzymes.
Key Target Genes:
-
Cytochrome P450 Family 1 (CYP1):
-
CYP1A1: A key enzyme involved in the metabolism of polycyclic aromatic hydrocarbons. Its induction is a hallmark of AhR activation.
-
CYP1A2: Another important phase I metabolizing enzyme.
-
CYP1B1: Expressed in various tissues and implicated in both detoxification and the activation of certain pro-carcinogens.[7]
-
-
Phase II Enzymes: Genes encoding for enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs) are also induced, facilitating the conjugation and excretion of metabolites.
The induction of these genes represents a crucial adaptive response to xenobiotic exposure. However, the sustained activation of AhR can also have deleterious effects, highlighting the dual role of this signaling pathway.
Experimental Workflows for Studying this compound
The study of this compound's biological effects typically involves a series of in vitro and in vivo experiments.
In Vitro Experimental Workflow
A common workflow for investigating the effects of this compound on a specific cell line is as follows:
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Cells (e.g., HepG2 human hepatoma cells) are cultured in appropriate media and conditions.
-
Cells are treated with varying concentrations of this compound (typically dissolved in a solvent like DMSO) for different time periods.
-
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed to cDNA.
-
qPCR is performed using primers specific for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene for normalization.
-
-
Western Blotting:
-
Total protein is extracted from the cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the target proteins and a loading control, followed by secondary antibodies.
-
-
Reporter Gene Assays:
-
Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an XRE-containing promoter.
-
Following treatment with this compound, the reporter gene activity is measured.
-
Quantitative Data from Biological Studies
The following table summarizes typical quantitative data observed in studies investigating the effects of this compound.
| Assay | Cell Line | Treatment | Result |
| CYP1A1 mRNA Induction | HepG2 | 10 µM β-NF for 24h | >100-fold increase |
| CYP1B1 mRNA Induction | HepG2 | 10 µM β-NF for 24h | Significant increase |
| AhR Reporter Assay (Luciferase) | HEK293 | β-NF | EC₅₀ in the nanomolar range |
| Cell Viability | MCF-7 | 10 µM β-NF for 72h | Inhibition of proliferation |
Conclusion
This compound remains a cornerstone tool for researchers in toxicology, pharmacology, and drug development. Its well-characterized synthesis and potent, specific activation of the aryl hydrocarbon receptor provide a robust system for investigating the complex roles of this signaling pathway in health and disease. This technical guide has provided a detailed overview of its synthesis, historical context, and biological activity, offering a valuable resource for scientists working in these fields. The detailed protocols and structured data presented herein are intended to facilitate the design and execution of future research endeavors involving this important synthetic flavonoid.
References
- 1. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]
- 3. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. spandidos-publications.com [spandidos-publications.com]
The Physicochemical Profile and Biological Interactions of β-Naphthoflavone: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Naphthoflavone (BNF), a synthetic flavonoid, is a potent agonist of the aryl hydrocarbon receptor (AHR) and a well-established inducer of cytochrome P450 (CYP) enzymes, particularly members of the CYP1A subfamily.[1][2] Its ability to modulate these critical metabolic pathways has positioned it as a valuable tool in toxicological research, cancer studies, and drug metabolism investigations. This technical guide provides a comprehensive overview of the physicochemical properties of β-Naphthoflavone, delves into the intricacies of its interaction with the AHR signaling pathway, and outlines detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.
Physicochemical Properties
A thorough understanding of the physicochemical characteristics of β-Naphthoflavone is paramount for its effective application in experimental settings. These properties influence its solubility, bioavailability, and overall behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂O₂ | [3][4] |
| Molecular Weight | 272.30 g/mol | [3][4] |
| CAS Number | 6051-87-2 | [3][4] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [3][5] |
| Melting Point | 162-166 °C | [3][5] |
| Solubility | Soluble in acetone and chloroform (50 mg/mL). Slightly soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | [6][7][8] |
| Storage Temperature | 2-8°C | [3] |
Biological Activity and Mechanism of Action
The primary biological activity of β-Naphthoflavone stems from its role as a potent agonist for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[1][2] This interaction triggers a cascade of molecular events that ultimately leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes.
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The canonical AHR signaling pathway is the principal mechanism through which β-Naphthoflavone exerts its biological effects. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP; also known as XAP2), and p23.[5][9]
Upon binding of a ligand such as β-Naphthoflavone, the AHR undergoes a conformational change, leading to its translocation into the nucleus.[1][5] Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[1][10] This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes.[1][10] This binding event initiates the transcription of these genes, leading to increased synthesis of the corresponding proteins, including CYP1A1, CYP1A2, and CYP1B1.[1][10]
Induction of Cytochrome P450 Enzymes
A hallmark of β-Naphthoflavone's activity is the robust induction of CYP1A1 and CYP1A2 enzymes.[8][11] These enzymes are key players in the metabolism of a wide range of xenobiotics, including drugs, procarcinogens, and environmental pollutants. The induction of these enzymes can have significant consequences, including altered drug efficacy and toxicity, as well as the metabolic activation of procarcinogens.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly employed to investigate the effects of β-Naphthoflavone.
In Vitro CYP1A1 Induction Assay in Cell Culture
This protocol describes a method for assessing the induction of CYP1A1 activity in a human liver cell line, such as HepG2, following treatment with β-Naphthoflavone.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
β-Naphthoflavone (stock solution in DMSO)
-
7-Ethoxyresorufin
-
Dicumarol
-
Resorufin standard
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Bradford reagent for protein quantification
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach and grow for 24 hours.
-
Treatment: Prepare serial dilutions of β-Naphthoflavone in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of β-Naphthoflavone or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
EROD Assay:
-
After the incubation period, wash the cells twice with warm PBS.
-
Add 100 µL of reaction mixture (DMEM containing 7-ethoxyresorufin and dicumarol) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a fluorescence plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Protein Quantification: Lyse the cells in a separate plate treated in parallel and determine the total protein concentration using the Bradford assay.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration to determine the EROD activity (pmol resorufin/min/mg protein).
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the arylhydrocarbon receptor through maternal beta-naphthoflavone exposure in the neonatal kidney [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Pretranslational induction of cytochrome P4501A enzymes by this compound and 3-methylcholanthrene occurs in different liver zones - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Naphthoflavone: An In-Depth Technical Guide to its Function as an Aryl Hydrocarbon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Naphthoflavone (β-NF), a synthetic flavonoid also known as 5,6-benzoflavone, is a widely utilized and potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[2][3] Due to its robust and selective activation of the AhR signaling pathway, β-NF serves as an invaluable tool in toxicological studies, cancer research, and drug metabolism investigations.[4][5] This technical guide provides a comprehensive overview of β-NF's mechanism of action, quantitative data on its biological effects, detailed experimental protocols for its study, and visual representations of its associated signaling pathways and experimental workflows.
Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP or XAP2), and p23.[6] The binding of a ligand, such as β-NF, initiates a conformational change in the AhR, leading to the dissociation of this chaperone complex and the exposure of a nuclear localization signal.[6]
The ligand-bound AhR then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[3] This AhR/ARNT complex subsequently binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes.[3] This binding event recruits co-activators and initiates the transcription of a battery of genes, most notably those encoding phase I and phase II drug-metabolizing enzymes.[7]
The most well-characterized downstream target of AhR activation by β-NF is the induction of cytochrome P450 family 1 enzymes, particularly CYP1A1 and CYP1B1.[3][8] These enzymes are involved in the metabolic activation and detoxification of a wide range of endogenous and exogenous compounds.[7] Beyond xenobiotic metabolism, AhR signaling initiated by β-NF has been implicated in a variety of other cellular processes, including cell cycle regulation, proliferation, and immune responses.[2][4]
Quantitative Data
The following tables summarize the quantitative effects of this compound on various biological parameters, providing a valuable resource for experimental design and data interpretation.
Table 1: Induction of Gene Expression by this compound
| Cell Line/System | Gene | Concentration of β-NF | Fold Induction (mRNA) | Reference |
| Human Primary Trophoblasts | Multiple Genes | 25 µM | 64 genes upregulated, 257 downregulated (>1.5-fold) | [1] |
| Rat Hepatocytes | Cyp1a1 | 10 µM | ~120-fold | [9] |
| Rat Hepatocytes | Nqo1 | 10 µM | Significant induction | [8][9] |
| HepG2 Cells | CYP1B1 | Not specified | Significant increase | [3] |
| HuH7 Cells | CYP1B1 | Not specified | Significant increase | [3] |
| IEC-6 Cells | Cyp1a1 | 1 µM | Significant increase (relative level ~32) | [2] |
| Rat Intestinal Epithelial Cells (IEC-18) | CYP1A1 | Not specified | Detected (not constitutively expressed) |
Table 2: Effects on Enzymatic Activity and Other Cellular Responses
| Assay/Parameter | Cell Line/System | Concentration of β-NF | Effect | Reference |
| EROD Activity | Rat Hepatocytes | 10 µM | Significant induction | [9] |
| Cell Viability (Cytotoxicity) | IEC-6 Cells | IC50 = 13.77 ± 3.632 μM | Decreased cell viability | [2] |
| Cell Cycle | MCF-7 Cells | 10 µM | G0/G1 phase arrest | [5] |
| Zinc Homeostasis | HepG2 Cells | 1 µM | Decrease in intracellular labile zinc |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are protocols for key experiments.
Protocol 1: AhR Activation Luciferase Reporter Gene Assay
This assay quantifies the ability of β-NF to activate the AhR signaling pathway, leading to the expression of a reporter gene (luciferase) under the control of an XRE-containing promoter.
Materials:
-
Human hepatoma cell line (e.g., HepG2) stably or transiently transfected with an XRE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound (dissolved in DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of β-NF in cell culture medium. A typical concentration range is 10 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).
-
Cell Treatment: Remove the old medium and treat the cells with the prepared β-NF dilutions. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, wash the cells with PBS. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a parallel viability assay). Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the change in mRNA levels of AhR target genes, such as CYP1A1, in response to β-NF treatment.
Materials:
-
Human hepatoma cell line (e.g., HepG2).
-
Cell culture medium.
-
This compound (dissolved in DMSO).
-
6-well cell culture plates.
-
RNA isolation kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of β-NF (e.g., 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix. Run the reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: Ethoxyresorufin-O-Deethylase (EROD) Assay
This enzymatic assay measures the activity of CYP1A1, which is induced by β-NF. CYP1A1 metabolizes the substrate 7-ethoxyresorufin to the fluorescent product resorufin.
Materials:
-
Cell line (e.g., HepG2) or liver microsomes from treated animals.
-
This compound.
-
7-ethoxyresorufin.
-
NADPH.
-
Reaction buffer (e.g., Tris-HCl).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
-
Resorufin standard.
Procedure:
-
Cell/Microsome Preparation: Treat cells with β-NF for a specified time to induce CYP1A1 expression. If using live cells, they can be assayed directly in the plate. Alternatively, prepare cell lysates or microsomes.
-
EROD Reaction:
-
In Live Cells: Remove the treatment medium, wash the cells, and add a reaction mixture containing 7-ethoxyresorufin.
-
In Lysates/Microsomes: In a 96-well plate, add the protein sample to the reaction buffer containing 7-ethoxyresorufin. Initiate the reaction by adding NADPH.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader with excitation and emission wavelengths of approximately 530-560 nm and 585-595 nm, respectively.
-
Data Analysis: Generate a resorufin standard curve to convert the fluorescence units to the amount of product formed. Calculate the EROD activity as pmol of resorufin formed per minute per mg of protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key aspects of this compound's action and study.
References
- 1. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of β-Naphthoflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Naphthoflavone (BNF), a synthetic flavonoid, is a well-characterized agonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] Its ability to modulate this key signaling pathway has made it a valuable tool in toxicological and pharmacological research.[3][4] BNF is known to induce the expression of various drug-metabolizing enzymes, particularly those in the Cytochrome P450 (CYP) 1A family, and has demonstrated antioxidant, anti-inflammatory, and potential chemopreventive properties.[1][5][6] This technical guide provides an in-depth overview of the initial biological screening of β-Naphthoflavone, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Activation
β-Naphthoflavone's primary biological activity stems from its role as a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][3] Upon binding to BNF, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[4][7] This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.[7][8] A primary target of the AHR/ARNT complex is the CYP1A1 gene, making the induction of CYP1A1 protein and its associated enzymatic activity a hallmark of BNF exposure.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on β-Naphthoflavone.
Table 1: In Vitro Efficacy and Potency
| Cell Line | Parameter | Value | Experimental Context |
| HepG2 | CYP1A1 mRNA Induction | Dose-dependent increase | 0.1, 1, and 10 µM for 3 days[5] |
| HepG2 | Labile Zinc Level | ~5%, 10%, and 17% decrease | 0.1, 1, and 10 µM respectively for 3 days[5] |
| SH-SY5Y | Cell Viability | Attenuated H₂O₂-induced decrease | 0-50 µM for 24 hours[5] |
| IEC-6 | IC₅₀ | 14 ± 4 µM | Cytotoxicity assessment[11] |
| IEC-6 | Radioprotection | Effective at 1 µM | 24-hour pretreatment before irradiation[11] |
| Human Primary Trophoblasts | Gene Regulation | 64 genes upregulated, 257 downregulated | 25 µM for 72 hours[12] |
Table 2: In Vivo Dosage and Effects
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Mice | 80 mg/kg | Intraperitoneal (i.p.) | Protection from aristolochic acid-induced renal injury[5] |
| Rats | 0.03% - 0.25% in diet | Oral | Dose-dependent increase in CYP1A1, CYP1A2, CYP1B1, and NQO1 expression[13] |
| Rats | 80 mg/kg | Single dose | Significant diminution of liver I-compound levels at 48 hours[14] |
| Gilthead Seabream | 0.3 mg/kg | Intraperitoneal (i.p.) | Significant enhancement of EROD activity in the liver[15] |
| Gilthead Seabream | 50 mg/kg | Intraperitoneal (i.p.) | Increase in CYP content and various P450 activities[15] |
Key Signaling Pathways Modulated by β-Naphthoflavone
β-Naphthoflavone's biological effects extend beyond the canonical AHR pathway, influencing several other critical signaling cascades.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
PI3K/AKT and MAPK/ERK Signaling in Breast Cancer Cells
In estrogen receptor-positive breast cancer cells, β-Naphthoflavone has been shown to suppress cell proliferation by modulating the PI3K/AKT and MAPK/ERK signaling pathways in an AHR-dependent manner.[3][4] It inhibits PI3K/AKT signaling while activating the MAPK/ERK pathway, leading to cell cycle arrest.[3]
Anti-inflammatory NF-κB Signaling
β-Naphthoflavone has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.[6] In microglia, it suppresses the production of pro-inflammatory mediators by activating the AKT/Nrf-2/HO-1 signaling axis, which in turn inhibits NF-κB activation.[6] It also inhibits TNF-α-induced NF-κB activation in endothelial cells.[16]
Experimental Protocols
Detailed methodologies for key experiments in the initial biological screening of β-Naphthoflavone are provided below.
General Experimental Workflow
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the radioprotective effects of BNF in IEC-6 cells.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of β-Naphthoflavone (e.g., 10 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 hours.[17]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[17]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Gene Expression Analysis (RT-qPCR)
This protocol is based on methodologies used to assess the induction of AHR target genes.[8][18]
-
Cell Treatment and RNA Isolation: Treat cultured cells with β-Naphthoflavone for the desired time. Isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.[8][18]
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.[18]
Protocol 3: Protein Expression Analysis (Western Blot)
This protocol is a standard method to assess changes in protein levels following treatment.
-
Cell Lysis: After treatment with β-Naphthoflavone, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CYP1A1, p-ERK, p-AKT), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: CYP1A1 Enzymatic Activity (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1.[15][19]
-
Microsome Preparation: Following in vivo treatment or treatment of cultured cells, prepare microsomal fractions from liver or cell lysates through differential centrifugation.
-
Reaction Setup: In a 96-well plate, add the microsomal protein to a reaction buffer.
-
Substrate Addition: Initiate the reaction by adding the CYP1A1 substrate, 7-ethoxyresorufin, and the cofactor, NADPH.[19]
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a plate reader with excitation and emission wavelengths of approximately 530-560 nm and 585-595 nm, respectively.[19]
-
Data Analysis: Generate a standard curve with known concentrations of resorufin to quantify the amount of product formed. Express the EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.
Conclusion
The initial biological screening of β-Naphthoflavone reveals it to be a potent modulator of the AHR signaling pathway with diverse cellular effects. Its ability to induce drug-metabolizing enzymes, coupled with its anti-inflammatory and anti-proliferative properties, underscores its importance as a research tool and a potential lead compound for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted biological activities of β-Naphthoflavone.
References
- 1. β-Naphthoflavone - Wikipedia [en.wikipedia.org]
- 2. Beta-Naphthoflavone | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits LPS-induced inflammation in BV-2 cells via AKT/Nrf-2/HO-1-NF-κB signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]
- 10. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Threshold dose of liver tumor promoting effect of β-naphthoflavone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a single dose of the cytochrome P450 inducer, this compound, on hepatic and renal covalent DNA modifications (I-compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on the cytochrome P450 system, and phase II enzymes in gilthead seabream (Sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound protects from peritonitis by reducing TNF-alpha-induced endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
- 19. benchchem.com [benchchem.com]
Beta-Naphthoflavone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of beta-Naphthoflavone (β-Naphthoflavone), a synthetic flavonoid and a potent agonist of the Aryl Hydrocarbon Receptor (AhR). This document consolidates key information on its chemical properties, biological activities, and experimental applications, designed to support research and development in pharmacology and toxicology.
Chemical Identity and Properties
This compound is a well-characterized compound used extensively in biological research. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 6051-87-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₂O₂ | [1][3][4][6][7] |
| Molecular Weight | 272.30 g/mol | [3][6][7] |
| IUPAC Name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | [1][4] |
| Synonyms | 5,6-Benzoflavone, BNF, beta-NF, NSC 136015 | [1][3][4][7][8] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 164-166°C | [5][6] |
| Solubility | Slightly soluble in DMSO, Soluble in Chloroform (10 mg/ml) | [1][6] |
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][6] Upon binding, the AhR complex translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Responsive Elements (XREs) in the DNA, inducing the transcription of target genes.[9][10] This signaling pathway is central to the compound's biological effects.
Biological Activities and Cellular Effects
This compound elicits a range of biological responses, primarily through the induction of xenobiotic-metabolizing enzymes and modulation of cell signaling pathways.
Induction of Cytochrome P450 Enzymes
A primary and well-documented effect of this compound is the robust induction of Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family (CYP1A1, CYP1A2, and CYP1B1).[4][9][11] This induction enhances the metabolism of various xenobiotics.
| Cell Line | Concentration | Effect | Source |
| HepG2 | 1 µM, 10 µM | Dose-dependent increase in CYP1A1 mRNA levels. | [1][8] |
| Human Primary Trophoblasts | 25 µM (72h) | Upregulation of 64 genes, including those in xenobiotic metabolism. | [12] |
Effects on Cell Proliferation and Cycle Arrest
This compound has demonstrated anti-proliferative effects in certain cancer cell lines, mediated by the modulation of key cell cycle proteins.
| Cell Line | Concentration | Effect | Source |
| MCF-7 (ER-positive breast cancer) | 10 µM (72h) | Inhibition of cell proliferation; induction of G0/G1 phase cell cycle arrest. | [11][13][14] |
| MDA-MB-231 (ER-negative breast cancer) | Up to 100 µM | No effect on cell proliferation. | [11][13] |
| IEC-6 (rat intestinal epithelial) | Not specified | Induces G2/M phase cell cycle arrest. | [15] |
The cell cycle arrest in MCF-7 cells is associated with the downregulation of cyclin D1/D3 and CDK4, and the upregulation of p21Cip1/Waf1.[6][13][14]
Modulation of Signaling Pathways
Beyond AhR activation, this compound influences other critical signaling cascades. In estrogen receptor-positive breast cancer cells, its anti-tumor effects are linked to the AhR-dependent inhibition of the PI3K/AKT pathway and activation of the MAPK/ERK pathway.[11][13][14]
Antioxidant and Protective Effects
This compound exhibits antioxidant properties by regulating the activity of antioxidant enzymes.
| Cell Line / Model | Treatment | Protective Effect | Source |
| SH-SY5Y (neuronal cells) | 10 µM | Attenuates H₂O₂-induced apoptosis; increases CAT and SOD enzyme activities. | [1][8] |
| Mouse Model | 80 mg/kg, i.p. daily for 3 days | Protects against aristolochic acid-induced renal injury. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments involving this compound.
Cell Culture Treatment for Gene Expression Analysis
This protocol describes the treatment of cells to analyze changes in gene expression, such as CYP1A1 mRNA levels.
-
Cell Seeding: Plate cells (e.g., HepG2) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, and 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest treatment dose.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.[10]
-
Gene Expression Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the relative mRNA levels of target genes (e.g., CYP1A1), normalizing to a stable housekeeping gene.[9][16]
Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Activity
The EROD assay is a common method to measure the enzymatic activity of CYP1A1, which is induced by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. mpbio.com [mpbio.com]
- 4. β-Naphthoflavone - Wikipedia [en.wikipedia.org]
- 5. β-萘黄酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. β-Naphthoflavone - LKT Labs [lktlabs.com]
- 7. This compound | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
An In-depth Technical Guide to the Core Structure of 5,6-Benzoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Benzoflavone, also known as β-naphthoflavone, is a synthetic flavonoid that has garnered significant interest in the scientific community for its potent biological activities.[1][2] As a member of the flavone structural class, it is a polycyclic heterocyclic compound.[3] This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and its primary mechanism of action through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The information presented herein is intended to serve as a technical resource for professionals engaged in research, drug discovery, and development.
Chemical Identity and Physicochemical Properties
5,6-Benzoflavone is chemically known as 3-phenyl-1H-naphtho[2,1-b]pyran-1-one.[3] Its core structure consists of a flavone moiety with a benzene ring fused at the 5,6-position.[3] This structural feature is responsible for its distinct biological properties compared to other flavones.[4]
Table 1: Chemical and Physical Properties of 5,6-Benzoflavone
| Property | Value | Reference(s) |
| CAS Number | 6051-87-2 | [3] |
| Molecular Formula | C₁₉H₁₂O₂ | [5] |
| Molecular Weight | 272.30 g/mol | [6] |
| IUPAC Name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | [5] |
| Synonyms | β-naphthoflavone, beta-NF, BNF | [5] |
| Appearance | Fluffy, slightly beige crystalline powder | [3] |
| Melting Point | 164-166 °C | [3][7] |
| Solubility | Very soluble in benzene; soluble in ether or concentrated sulfuric acid; slightly soluble in alcohol. | [3] |
Synthesis of 5,6-Benzoflavone
While one source notes a lack of information on production methods, the synthesis of flavones, including benzoflavones, can be achieved through established organic chemistry reactions such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.[1][3][4][5][8][9][10][11][12][13] These methods provide a general framework for the synthesis of the 2-phenylchromen-4-one backbone structure of flavones.
A plausible synthetic route for 5,6-benzoflavone would involve the use of 2-naphthol as a starting material.[14][15][16][17] The general steps for the synthesis via the Baker-Venkataraman rearrangement are outlined below.
Logical Workflow for the Synthesis of 5,6-Benzoflavone
Biological Activity and Mechanism of Action
The primary biological activity of 5,6-benzoflavone stems from its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism.[8]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon entering the cell, 5,6-benzoflavone binds to the cytosolic AhR, which is complexed with several chaperone proteins, including heat shock protein 90 (Hsp90). This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.
Inside the nucleus, the AhR-ligand complex heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, most notably Cytochrome P450 1A1 (CYP1A1).[18]
Quantitative Data on Biological Activity
The potency of 5,6-benzoflavone as an AhR agonist and an inducer of CYP1A1 has been quantified in various in vitro systems. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) are key parameters used to describe these activities.
Table 2: Quantitative Biological Activity of 5,6-Benzoflavone and Related Compounds
| Compound | Cell Line | Endpoint | Value | Reference(s) |
| 5,6-Benzoflavone | Rat intestinal epithelial cells (IEC-18) | CYP1A1 Induction | - | [19][20] |
| 5,6-Benzoflavone | Human hepatoma (HepG2) | CYP1A1 mRNA Induction | - | [6][21][22][23][24] |
| 5,6-Benzoflavone | Rat hepatoma (H4IIE) | CYP1A1 Induction (EROD assay) | - | [13][15] |
| Aminoflavone | MDA-MB-468 (Human Breast Cancer) | Growth Inhibition (GI₅₀) | - | [25] |
| Aminoflavone | Cal51 (Human Breast Cancer) | Growth Inhibition (GI₅₀) | - | [25] |
| Various Flavonoids | Various Cancer Cell Lines | Cytotoxicity (IC₅₀) | Various | [3][7][21][24][26] |
Note: Specific EC₅₀ and IC₅₀ values for 5,6-benzoflavone were not consistently reported across the searched literature, but its potent activity was frequently noted. The table reflects the types of data available.
Experimental Protocols
CYP1A1 Induction Assay using 7-Ethoxyresorufin-O-Deethylase (EROD)
The EROD assay is a common method to quantify the enzymatic activity of CYP1A1, which is induced by AhR agonists like 5,6-benzoflavone. The assay measures the conversion of the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin.
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as human hepatoma (HepG2) or rat hepatoma (H4IIE) cells, in a 96-well plate to confluence.[18]
-
Prepare a series of dilutions of 5,6-benzoflavone in cell culture medium. A typical concentration range might be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5,6-benzoflavone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubate the cells for a period sufficient to induce CYP1A1 expression (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.[18]
-
-
EROD Reaction:
-
After the induction period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a reaction mixture containing 7-ethoxyresorufin and an NADPH-generating system to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a suitable reagent (e.g., ice-cold acetonitrile).
-
Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of approximately 530-560 nm and an emission wavelength of 585-595 nm.[18]
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration in each well, which can be determined by a separate protein assay (e.g., Bradford assay).
-
Plot the normalized EROD activity against the log of the 5,6-benzoflavone concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Workflow for a Cell-Based Luciferase Reporter Assay
Conclusion
5,6-Benzoflavone is a valuable tool for researchers studying xenobiotic metabolism and the Aryl Hydrocarbon Receptor signaling pathway. Its well-characterized activity as a potent AhR agonist makes it a useful positive control in various in vitro assays. This guide has provided a detailed overview of the core structural and functional aspects of 5,6-benzoflavone, along with relevant experimental methodologies, to support its application in scientific research and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. rsc.org [rsc.org]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Baker-Venkataraman Rearrangement [drugfuture.com]
- 12. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Induction of CYP1A1 by beta-naphthoflavone in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Estrogen receptor α and aryl hydrocarbon receptor independent growth inhibitory effects of aminoflavone in breast cancer cells | Semantic Scholar [semanticscholar.org]
- 26. mdpi.com [mdpi.com]
The Role of Beta-Naphthoflavone in Xenobiotic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-naphthoflavone (BNF) is a synthetic flavonoid that serves as a potent modulator of xenobiotic metabolism. Primarily recognized as a classical agonist of the Aryl Hydrocarbon Receptor (AHR), BNF plays a critical role in the induction of a battery of drug-metabolizing enzymes, particularly those involved in Phase I and, to a more variable extent, Phase II detoxification pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying BNF's effects, a summary of its impact on key metabolic enzymes with quantitative data, detailed experimental protocols for studying its activity, and visualizations of the core signaling pathways involved. Understanding the intricate role of BNF is paramount for researchers in toxicology, pharmacology, and drug development for its application as a tool compound in studying drug-drug interactions, enzyme induction, and the fundamental biology of xenobiotic-sensing pathways.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The principal mechanism by which this compound exerts its effects on xenobiotic metabolism is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand such as BNF, the AHR undergoes a conformational change, leading to its translocation into the nucleus.
In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[1][2] This binding event initiates the transcription of a suite of genes encoding for various xenobiotic-metabolizing enzymes.[1][2]
Impact on Xenobiotic Metabolizing Enzymes
This compound is a well-established inducer of both Phase I and Phase II xenobiotic-metabolizing enzymes. The magnitude of induction is dependent on the specific enzyme, the dose of BNF, the duration of exposure, and the experimental model system.
Phase I Enzymes
The most profound and consistently observed effect of BNF is the robust induction of the Cytochrome P450 1A (CYP1A) subfamily.[3] This includes CYP1A1, CYP1A2, and CYP1B1, which are key enzymes in the metabolism of a wide array of xenobiotics, including procarcinogens and therapeutic drugs.
| Enzyme | Model System | BNF Concentration/Dose | Time Point | Fold Induction (mRNA) | Fold Induction (Protein/Activity) | Reference(s) |
| CYP1A1 | Rat Hepatocytes | 10 µM | 24 h | ~120-fold | Significant increase in EROD activity | [1] |
| CYP1A1 | Rat Liver (in vivo) | 40 mg/kg (topical) | - | - | 2.6-fold increase in P450 content; 3-14-fold increase in monooxygenase activities | [4] |
| CYP1A1 | Human HepG2 Cells | 10 µM | 4 h | Maximal induction | - | [5] |
| CYP1A2 | Rat Hepatocytes | 10 µM | 24 h | Significant increase | Significant increase in MROD activity | [3] |
| CYP1A2 | Rat Liver (in vivo) | 1.5 & 6 mg/kg/h (IV) | 6 h | Dose-dependent increase | Dose-dependent increase in activity | [6] |
| CYP1B1 | Human HepG2 Cells | 10 µM | 4 h | Maximal induction | - | [5] |
| CYP1B1 | Pig Brain (in vivo) | - | - | Significant increase | - | [7] |
Phase II Enzymes
The effect of BNF on Phase II enzymes is more varied. While some studies report induction, others show no significant changes, suggesting a more complex regulatory mechanism that may be cell-type and context-specific. The induction of certain Phase II enzymes by BNF can be mediated through the AHR pathway and potentially through crosstalk with the Nrf2 signaling pathway.
| Enzyme | Model System | BNF Concentration/Dose | Time Point | Fold Induction (mRNA) | Fold Induction (Protein/Activity) | Reference(s) |
| NQO1 | Rat Hepatocytes | 10 µM | 24 h | Significant increase | Significant increase in activity | [1][3] |
| NQO1 | Rat Liver (in vivo) | 0.03% in diet | 6 weeks | Significant increase | - | [8] |
| GSTA | Rat Hepatocytes | 10 µM | 24 h | Negligible effect | - | [1] |
| UGT1A6 | Rat Liver (in vivo) | 0.125% in diet | 6 weeks | Significant increase | - | [8] |
Crosstalk with the Nrf2 Signaling Pathway
While the AHR pathway is the primary route for BNF-mediated enzyme induction, there is evidence of crosstalk with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9][10] It is proposed that metabolites of BNF, formed via the induced CYP1A enzymes, can act as electrophiles that activate the Nrf2 pathway.[9] This activation leads to the transcription of a broad spectrum of antioxidant and Phase II detoxifying enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on xenobiotic metabolism.
Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells are a commonly used in vitro model.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
BNF Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for activity assays). Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of BNF (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included, with the final DMSO concentration not exceeding 0.1%.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1/1A2 Activity
This assay measures the enzymatic activity of CYP1A1 and, to a lesser extent, CYP1A2.
Protocol:
-
Reagents:
-
7-ethoxyresorufin (EROD substrate)
-
NADPH
-
Resorufin (for standard curve)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
Fluorescamine in acetonitrile (stop solution, optional)
-
-
Procedure:
-
After BNF treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Prepare the EROD reaction mixture containing 7-ethoxyresorufin (e.g., 2 µM) and NADPH (e.g., 1 mM) in phosphate buffer.
-
Add the reaction mixture to each well and incubate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.
-
The reaction can be stopped by adding a stop solution.
-
Measure the fluorescence of the product, resorufin, using a plate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Generate a standard curve using known concentrations of resorufin.
-
Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the EROD activity.
-
Express the results as pmol of resorufin formed per minute per mg of protein.
-
Real-Time Quantitative PCR (RT-qPCR) for CYP1A1 mRNA Expression
This method quantifies the changes in gene expression of CYP1A1 following BNF treatment.
Protocol:
-
RNA Extraction:
-
After BNF treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan probe-based master mix.
-
Perform the qPCR reaction using a real-time PCR system with a thermal cycling protocol typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene.
-
Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.
-
Western Blot for CYP1A1 Protein Expression
This technique is used to detect and quantify the levels of CYP1A1 protein.
Protocol:
-
Protein Extraction:
-
After BNF treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight by running them on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CYP1A1 (e.g., rabbit anti-CYP1A1, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the CYP1A1 band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
This compound is an indispensable tool for researchers studying xenobiotic metabolism. Its well-characterized ability to potently induce key Phase I enzymes through the AHR signaling pathway provides a robust system for investigating enzyme function, drug-drug interactions, and the molecular mechanisms of detoxification. While its effects on Phase II enzymes are more nuanced and appear to involve crosstalk with other signaling pathways like Nrf2, this complexity offers further avenues for research into the integrated regulation of cellular defense against xenobiotics. The experimental protocols detailed in this guide provide a solid foundation for the quantitative assessment of BNF's impact, enabling reproducible and reliable data generation in the fields of pharmacology, toxicology, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Induction of xenobiotic-metabolizing enzymes in hepatocytes by this compound: Time-dependent changes in activities, protein and mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and molecular characterization of this compound-inducible cytochrome P-450 from rat epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on AhR-regulated genes (CYP1A1, 1A2, 1B1, 2S1, Nrf2, and GST) and antioxidant enzymes in various brain regions of pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Threshold dose of liver tumor promoting effect of β-naphthoflavone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]
The Dual Nature of Flavonoids in Aryl Hydrocarbon Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aryl hydrocarbon receptor (AhR) has emerged as a significant pharmacological target in a range of health and disease contexts, from immunology and inflammatory conditions to cancer.[1] Historically recognized as a sensor for xenobiotics, the AhR's interaction with naturally occurring compounds is of increasing interest. Among these, plant-derived flavonoids represent the largest group of natural AhR ligands in the human diet.[1] This technical guide provides an in-depth exploration of the activation and modulation of the AhR by flavonoids, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Flavonoid-Mediated AhR Modulation: A Complex Interplay
Flavonoids, a diverse group of polyphenolic compounds, exhibit a complex and often contradictory relationship with the AhR, acting as agonists, antagonists, or even selective AhR modulators (SAhRMs).[1] This activity is highly dependent on the specific flavonoid structure, the cellular context, and the species being studied.[1] The main subclasses of flavonoids, including flavones, flavonols, flavanones, and isoflavones, all contain members that have been reported to modulate AhR activity.[1][2] For instance, quercetin, a well-studied flavonol, has demonstrated both agonist and antagonist activities depending on the specific cellular environment.[1][2] This dual activity underscores the complexity of predicting the biological effects of flavonoids based solely on their classification.
Quantitative Insights into Flavonoid-AhR Interactions
The potency of flavonoids as AhR modulators varies significantly. The following tables summarize the reported activities of various flavonoids on the AhR. It is important to note that the observed effects can be cell-line specific.
Table 1: AhR Agonist and Antagonist Activity of Common Flavonoids
| Flavonoid Subclass | Flavonoid | Reported AhR Activity | Reference |
| Flavones | Apigenin | Agonist/Antagonist | [3] |
| Baicalein | Agonist | ||
| Chrysin | Agonist | ||
| Luteolin | Antagonist | [4][5] | |
| Flavonols | Kaempferol | Antagonist | |
| Galangin | Antagonist | ||
| Quercetin | Agonist/Antagonist | [1][2] | |
| Myricetin | Antagonist | [4] | |
| Flavanones | Naringenin | Antagonist | |
| Hesperetin | Agonist/Antagonist | [2] | |
| Isoflavones | Genistein | Agonist (cell-specific) | [4][6] |
| Daidzein | Agonist (cell-specific) | [4][6] |
Table 2: In Silico Binding Affinities of Select Flavonoids to the AhR PAS-B Domain
| Flavonoid | Predicted Binding Affinity Score | Reference |
| Chrysin | -15.14 to -15.27 | [7] |
| Apigenin | -15.07 to -15.31 | [7] |
| Naringenin | -13.14 to -13.55 | [7] |
| Quercetin | -13.52 to -13.59 | [7] |
| Agathisflavone | -0.57 to -5.14 | [7] |
Binding affinity scores are from molecular docking simulations and lower values indicate a higher predicted affinity.[7]
Visualizing the Aryl Hydrocarbon Receptor Signaling Pathways
The interaction of flavonoids with the AhR can trigger a cascade of molecular events, broadly classified into canonical and non-canonical signaling pathways.
Canonical AhR Signaling Pathway
The canonical pathway is the classical xenobiotic response pathway. Upon ligand binding in the cytoplasm, the AhR complex translocates to the nucleus, heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA to regulate the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1.[1][8][9]
Non-Canonical AhR Signaling Pathways
Beyond the classical XRE-mediated transcription, the AhR engages in non-canonical signaling through crosstalk with other pathways and interaction with different protein partners.[8][9] This can involve interactions with transcription factors like KLF6 or pathways such as Wnt/β-catenin and NF-κB, leading to a broader range of cellular responses.[1][8][9]
References
- 1. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Flavonoids as aryl hydrocarbon receptor agonists/antagonists: effects of structure and cell context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids as aryl hydrocarbon receptor agonists/antagonists: effects of structure and cell context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Beta-Naphthoflavone Induction of Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the induction of cytochrome P450 (CYP) enzymes by beta-naphthoflavone (β-NF), a model agonist of the aryl hydrocarbon receptor (AHR). It details the molecular mechanisms of induction, presents quantitative data on the expression and activity of key CYP1A and CYP1B subfamily members, and offers detailed experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Introduction
This compound (β-NF) is a synthetic flavonoid and a potent, non-carcinogenic inducer of a specific subset of cytochrome P450 enzymes.[1][2] Its primary mechanism of action involves the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[3][4] Upon binding to β-NF, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their increased transcription.[4] The most prominently induced genes belong to the CYP1 family, including CYP1A1, CYP1A2, and CYP1B1.[4] This induction has significant implications for xenobiotic metabolism, drug-drug interactions, and toxicological responses.
Mechanism of Induction: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The induction of CYP enzymes by β-naphthoflavone is a well-characterized process mediated by the AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Ligand binding triggers a conformational change, leading to the dissociation of chaperone proteins and nuclear translocation. In the nucleus, the activated AHR forms a heterodimer with ARNT. This complex then binds to XREs, recruiting coactivators and initiating the transcription of target genes, most notably CYP1A1, CYP1A2, and CYP1B1.[3][4]
Caption: AHR signaling pathway activated by β-naphthoflavone.
Quantitative Data on CYP Induction by β-Naphthoflavone
The induction of CYP enzymes by β-naphthoflavone has been quantified in various in vitro and in vivo models. The following tables summarize representative data on mRNA expression, protein levels, and enzyme activity.
Table 1: Induction of CYP mRNA Expression by β-Naphthoflavone
| Model System | CYP Isoform | β-NF Concentration/Dose | Fold Induction (mRNA) | Reference |
| Rat Hepatocytes | Cyp1a1 | 10 µM | ~120-fold | [5] |
| Rat Hepatocytes | Cyp1a2 | 10 µM | Significant enhancement | [5] |
| HepG2 Cells | CYP1A2 | 5 µM | >6-fold | [6] |
| HepG2 Cells | CYP1A2 | 50 µM | ~26-fold | [6] |
| Mouse Liver | Cyp1a1 | 80 mg/kg | ~4-fold | [1] |
| Mouse Liver | Cyp1a2 | 80 mg/kg | ~16-fold | [1] |
| Mouse Kidney | Cyp1a1 | 80 mg/kg | ~2-fold | [1] |
Table 2: Induction of CYP Protein Expression by β-Naphthoflavone
| Model System | CYP Isoform | β-NF Concentration/Dose | Fold Induction (Protein) | Reference |
| HepG2 Cells | CYP1A2 | ≥ 5 µM | Significantly higher | [6] |
| Mouse Liver | CYP1A1 | 80 mg/kg | Greatly upregulated | [1] |
| Mouse Liver | CYP1A2 | 80 mg/kg | Greatly upregulated | [1] |
| Mouse Kidney | CYP1A1 | 80 mg/kg | Induced | [1] |
Table 3: Induction of CYP Enzyme Activity by β-Naphthoflavone
| Model System | Assay | β-NF Dose | Fold Induction (Activity) | Reference |
| Rat Brain Regions | EROD | Not specified | 12- to 42-fold | [7] |
| Rat Liver | EROD | 0.3 mg/kg | Significantly enhanced | [8] |
| Fresh Human Hepatocytes | CYP1A2 Activity | Not specified | 8.9- to 24-fold | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the induction of CYP enzymes by β-naphthoflavone.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Treatment:
-
Prepare a stock solution of β-naphthoflavone in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for activity assays).
-
Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of β-naphthoflavone (e.g., 0.01 to 100 µM) for a specified duration (e.g., 4, 24, or 48 hours).[6][10] Include a vehicle control (DMSO) in all experiments.
-
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation:
-
After treatment, wash cells with phosphate-buffered saline (PBS).
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., RLT buffer from Qiagen RNeasy Kit).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.[11][12]
-
-
cDNA Synthesis:
-
qPCR:
-
Prepare qPCR reactions using a SYBR Green master mix.[4][11][12]
-
Use primers specific for the target CYP genes (e.g., CYP1A1, CYP1A2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[4][11]
-
Perform qPCR using a real-time PCR system with a typical thermal cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[4][11][12]
-
Analyze data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression.[11]
-
Protein Extraction and Western Blotting
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target CYP proteins (e.g., anti-CYP1A1, anti-CYP1A2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[13]
-
CYP1A1/1A2 Enzyme Activity Assay (EROD Assay)
The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1 and, to a lesser extent, CYP1A2.[7][14]
-
Principle: CYP1A1/1A2 metabolizes the substrate 7-ethoxyresorufin to the highly fluorescent product resorufin. The rate of resorufin formation is proportional to the enzyme activity.
-
Procedure (Cell-based):
-
Plate cells in a black, clear-bottom 96-well plate and treat with β-naphthoflavone as described above.
-
After treatment, wash the cells twice with PBS.[11]
-
Incubate the cells with a reaction mixture containing 7-ethoxyresorufin (e.g., 2 µM) in a suitable buffer (e.g., 50 mM Tris, 0.1 M NaCl, 6.25 mM MgCl2, pH 7.8) at 37°C for a specified time (e.g., 60 minutes).[11]
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
Measure the fluorescence of resorufin using a fluorescence plate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.[11]
-
Normalize the fluorescence readings to total protein concentration or cell number.[11]
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the induction of CYP enzymes by β-naphthoflavone.
Caption: Workflow for studying CYP induction by β-naphthoflavone.
Conclusion
This compound is a valuable tool for studying the AHR-mediated induction of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. Understanding the mechanisms and quantitative aspects of this induction is crucial for drug development and toxicology. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the effects of β-naphthoflavone and other potential CYP inducers.
References
- 1. β-Naphthoflavone protects mice from aristolochic acid-I-induced acute kidney injury in a CYP1A dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound causes an AhR-independent inhibition of invasion and intracellular multiplication of Listeria monocytogenes in murine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and induction of cytochrome P450 1A1 and 1A2 in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the cytochrome P450 system, and phase II enzymes in gilthead seabream (Sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABAA receptor modulator – an in vitro and in vivo comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cytochrome P450 1A1 Regulates Breast Cancer Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Naphthoflavone treatment attenuates neonatal hyperoxic lung injury in wild type Cyp1a2-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 1A1 enhances inflammatory responses and impedes phagocytosis of bacteria in macrophages during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for β-Naphthoflavone-Mediated CYP1A1 Induction in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 1A1 (CYP1A1) is a crucial phase I metabolizing enzyme involved in the biotransformation of a wide array of xenobiotics, including pro-carcinogens, environmental pollutants, and therapeutic drugs. The expression of the CYP1A1 gene is tightly regulated, primarily through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Upon activation by a ligand, such as β-naphthoflavone (BNF), the AHR translocates to the nucleus, forms a heterodimer with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) in the promoter region of target genes, leading to their transcriptional activation. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying liver-specific metabolic processes and toxicity, as these cells retain many of the metabolic functions of primary hepatocytes, including the AHR signaling pathway. This document provides a detailed protocol for the induction of CYP1A1 in HepG2 cells using the model inducer β-naphthoflavone, along with methodologies for the quantitative analysis of both mRNA and protein expression.
Signaling Pathway
The induction of CYP1A1 by β-naphthoflavone is mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for investigating β-naphthoflavone-induced CYP1A1 expression in HepG2 cells.
Data Presentation
The following tables summarize expected quantitative data for CYP1A1 induction in HepG2 cells following treatment with β-naphthoflavone.
Table 1: Dose-Dependent Induction of CYP1A1 mRNA by β-Naphthoflavone (24-hour treatment)
| β-Naphthoflavone (µM) | Mean Relative CYP1A1 mRNA Expression (Fold Change vs. Vehicle Control) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 5 - 15 |
| 1 | 50 - 150 |
| 10 | 200 - 400 |
| 25 | 300 - 500 |
| 50 | 350 - 600 |
Note: Data are synthesized from multiple sources and represent typical expected values. Actual results may vary based on experimental conditions.
Table 2: Time-Course of CYP1A1 mRNA Induction by β-Naphthoflavone (25 µM)
| Incubation Time (hours) | Mean Relative CYP1A1 mRNA Expression (Fold Change vs. Vehicle Control) |
| 0 | 1.0 |
| 4 | 150 - 300 |
| 8 | 250 - 450 |
| 12 | 300 - 550 |
| 24 | 350 - 600 |
| 48 | 200 - 400 |
Note: Data are synthesized from multiple sources and represent typical expected values. Actual results may vary based on experimental conditions.
Table 3: Dose-Dependent Induction of CYP1A1 Protein by β-Naphthoflavone (48-hour treatment)
| β-Naphthoflavone (µM) | Mean Relative CYP1A1 Protein Expression (Fold Change vs. Vehicle Control) |
| 0 (Vehicle) | 1.0 |
| 1 | 2 - 5 |
| 5 | 5 - 10 |
| 10 | 8 - 15 |
| 25 | 10 - 20 |
Note: Data are synthesized from multiple sources and represent typical expected values. Actual results may vary based on experimental conditions.
Experimental Protocols
HepG2 Cell Culture
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
Aspirate the culture medium and wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Add pre-warmed 0.05% Trypsin-EDTA solution to cover the cell monolayer and incubate for 5-7 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4 volumes of complete culture medium.
-
Gently resuspend the cells by pipetting and transfer to a new culture flask at a split ratio of 1:4 to 1:8 every 3-6 days.
-
β-Naphthoflavone Treatment
-
Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates for protein and RNA extraction) at a density of 2-5 x 10⁵ cells/well.
-
Adherence: Allow cells to adhere and reach 70-80% confluency, typically for 24 hours.
-
Stock Solution: Prepare a stock solution of β-naphthoflavone (e.g., 50 mM) in dimethyl sulfoxide (DMSO).
-
Treatment:
-
Prepare working solutions of β-naphthoflavone in culture medium at the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).
-
Aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24, 48 hours).
RNA Extraction and RT-qPCR for CYP1A1 mRNA Quantification
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture using a SYBR Green or TaqMan-based master mix.
-
Primer Sequences (Human):
-
CYP1A1 Forward: 5'-TCGGCCACGGAGTTTCTTC-3'
-
CYP1A1 Reverse: 5'-GGTCAGCATGTGCCCAATCA-3'
-
GAPDH Forward: 5'-GTATGACTCCACTCACGGCAA-3'
-
GAPDH Reverse: 5'-CTTCCCATTCTCGGCCTTG-3'
-
β-actin Forward: 5'-CTCACCATGGATGATGATATCGC-3'
-
β-actin Reverse: 5'-AGGAATCCTTCTGACCCATGC-3'
-
-
Thermal Cycling Conditions (Typical):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) values for CYP1A1 and the housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protein Extraction and Western Blot for CYP1A1 Protein Quantification.[1]
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well of a 6-well plate.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the total protein.[1]
-
Determine the protein concentration using a BCA protein assay kit.[1]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.[1]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1A1 (e.g., rabbit anti-CYP1A1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[1] Also, incubate with a primary antibody for a loading control (e.g., mouse anti-β-actin, 1:5000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000; anti-mouse IgG-HRP, 1:5000) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1A1 band intensity to the loading control (β-actin or GAPDH).
-
Express the results as fold change relative to the vehicle-treated control.
-
References
Application Notes and Protocols for In Vivo Dosing of β-Naphthoflavone in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Naphthoflavone (BNF) is a potent synthetic flavonoid and a well-characterized agonist of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that plays a critical role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1A2.[2][3] Due to its ability to modulate this pathway, BNF is an invaluable tool in toxicological and pharmacological research to investigate the role of AHR signaling in various physiological and pathological processes.
These application notes provide a comprehensive guide for the in vivo administration of β-Naphthoflavone in mouse models, including detailed protocols for vehicle preparation, dosing by various routes, and methods for assessing the downstream effects of AHR activation.
Data Presentation: Quantitative In Vivo Dosages of β-Naphthoflavone
The following tables summarize reported in vivo dosages of β-Naphthoflavone in mouse models. These values can serve as a starting point for designing and optimizing experimental protocols.
Table 1: Intraperitoneal (i.p.) Administration of β-Naphthoflavone in Mice
| Dosage Range | Dosing Schedule | Vehicle | Purpose/Observation |
| 10 mg/kg | Once every other day from postnatal day 2 to 8 | Corn oil | Attenuation of neonatal hyperoxic lung injury.[4] |
| 50 mg/kg/day | Daily for 7 consecutive days | Corn oil | Induction of mitochondrial respiratory damage.[5] |
| 80 mg/kg/day | Daily for 3 days | Not specified | Protection against aristolochic acid-I-induced acute kidney injury.[6] |
Table 2: Oral Gavage Administration of β-Naphthoflavone in Mice
| Dosage Range | Dosing Schedule | Vehicle | Purpose/Observation |
| 75 mg/kg/day | Daily for 7 days | 90% corn oil / 10% DMSO | Alleviation of irradiation-induced intestinal injury.[7] |
Table 3: Dietary Administration of β-Naphthoflavone to Mouse Dams
| Concentration in Diet | Dosing Schedule | Vehicle | Purpose/Observation |
| 1.5% | Ad libitum from postnatal day 1 to 14 | Powder diet | Activation of AHR in neonatal kidneys.[8] |
| 1.5% | Ad libitum from postnatal day 6 to 14 | Powder diet | Activation of AHR in neonatal kidneys.[8] |
Signaling Pathway
The canonical signaling pathway for AHR activation by agonists such as β-Naphthoflavone is depicted below. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins.[9][10][11] Upon ligand binding, the complex translocates to the nucleus, where AHR dissociates from the chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[9][10][11] This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[9][10][11]
Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation and Administration of β-Naphthoflavone
This protocol details the preparation of BNF for intraperitoneal injection and oral gavage.
Materials:
-
β-Naphthoflavone (powder)
-
Corn oil
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate gauge needles and syringes for administration
Procedure for Intraperitoneal (i.p.) Injection:
-
Vehicle Preparation: Use sterile corn oil as the vehicle.
-
BNF Suspension:
-
Weigh the required amount of BNF powder in a sterile tube.
-
Add the calculated volume of corn oil to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).
-
Vortex vigorously for 5-10 minutes to create a uniform suspension. Gentle warming (to ~37°C) can aid in dissolution, but avoid overheating.
-
If necessary, sonicate the suspension for short intervals to ensure homogeneity.
-
-
Administration:
-
Gently restrain the mouse.
-
Inject the BNF suspension into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
The typical injection volume for a mouse is 100-200 µL.[12]
-
Procedure for Oral Gavage:
-
Vehicle Preparation: Prepare a vehicle solution of 90% corn oil and 10% DMSO.[7]
-
BNF Solution:
-
First, dissolve the weighed BNF powder in the required volume of DMSO by vortexing.
-
Add the corresponding volume of corn oil to the DMSO-BNF mixture.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus. For adult mice, a 20-gauge, 1.5-inch curved needle is often used.[13]
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the needle.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
The typical gavage volume for a mouse is around 200 µL.[7][13]
-
General Experimental Workflow.
Protocol 2: Assessment of AHR Target Gene Expression by qPCR
This protocol outlines the steps to measure the induction of AHR target genes, such as Cyp1a1, in response to BNF treatment.
Materials:
-
Tissue samples (e.g., liver) from control and BNF-treated mice
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes (Cyp1a1, Cyp1a2) and a housekeeping gene (β-actin, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the collected tissue samples.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the BNF-treated group to the vehicle control group.[6]
-
Protocol 3: Assessment of CYP1A1 Protein Levels by Western Blot
This protocol describes the detection of CYP1A1 protein induction in tissues following BNF administration.
Materials:
-
Tissue samples (e.g., liver) from control and BNF-treated mice
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CYP1A1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
By following these detailed application notes and protocols, researchers can effectively utilize β-Naphthoflavone to investigate the multifaceted roles of the Aryl Hydrocarbon Receptor signaling pathway in various mouse models of health and disease.
References
- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of xenobiotic-metabolizing enzymes in hepatocytes by beta-naphthoflavone: Time-dependent changes in activities, protein and mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Naphthoflavone treatment attenuates neonatal hyperoxic lung injury in wild type and Cyp1a2-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Naphthoflavone-Induced Mitochondrial Respiratory Damage in Cyp1 Knockout Mouse and in Cell Culture Systems: Attenuation by Resveratrol Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Naphthoflavone protects mice from aristolochic acid-I-induced acute kidney injury in a CYP1A dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of the Gene for CYP1A2, which Is Expressed Primarily in Liver, Leads to Differential Regulation of Hepatic and Pulmonary Mouse CYP1A1 Expression and Augmented Human CYP1A1 Transcriptional Activation in Response to 3-Methylcholanthrene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protein.bio.msu.ru [protein.bio.msu.ru]
Revolutionizing CYP1A1 Induction Studies: A Detailed Protocol for the EROD Assay Using β-Naphthoflavone
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for toxicology and drug metabolism research, this application note provides a comprehensive and detailed protocol for the 7-ethoxyresorufin-O-deethylase (EROD) assay, utilizing β-naphthoflavone as a robust positive control. This document is an essential resource for researchers, scientists, and drug development professionals engaged in the evaluation of cytochrome P450 1A1 (CYP1A1) induction, a critical component in the assessment of xenobiotic metabolism and potential drug-drug interactions.
The EROD assay is a highly sensitive and widely adopted fluorometric method to measure the catalytic activity of CYP1A1. This enzyme plays a pivotal role in the metabolism of a wide array of compounds, including environmental pollutants and pharmaceutical drugs. The induction of CYP1A1 is primarily mediated by the aryl hydrocarbon receptor (AhR), and β-naphthoflavone is a well-characterized AhR agonist, making it an ideal positive control for this assay.[1]
This application note offers a meticulous, step-by-step guide for performing the EROD assay in both cultured cells and liver microsomes. It includes detailed instructions on reagent preparation, experimental procedures, data analysis, and troubleshooting, ensuring reproducibility and accuracy in experimental outcomes.
Signaling Pathway of CYP1A1 Induction by β-Naphthoflavone
β-Naphthoflavone initiates the induction of CYP1A1 through its interaction with the cytosolic AhR. Upon binding, the AhR-ligand complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of the CYP1A1 gene, leading to the enhanced transcription and subsequent translation of the CYP1A1 enzyme.
Experimental Workflow for EROD Assay
The experimental workflow for the EROD assay is a systematic process that begins with sample preparation, followed by incubation with the inducer, the enzymatic reaction, and finally, data acquisition and analysis. The following diagram illustrates the key steps involved in performing the assay in a cell-based format.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the EROD assay, offering a quick reference for experimental setup and data interpretation.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| 7-Ethoxyresorufin | 2 mM | 1-10 µM | DMSO |
| β-Naphthoflavone | 10 mM | 0.1 - 10 µM | DMSO |
| Resorufin Standard | 1 mM | 10 nM - 1 µM | DMSO |
| NADPH | 100 mM | 1 mM | Reaction Buffer |
| Microsomal Protein | 10-20 mg/mL | 10-100 µ g/well | Storage Buffer |
Table 2: Typical EC50 Values for β-Naphthoflavone
| Cell Line | Species | Typical EC50 Range (µM) |
| HepG2 | Human | 1 - 10 |
| H4IIE | Rat | 0.01 - 0.1 |
| RTL-W1 | Rainbow Trout | 0.05 - 0.5 |
Table 3: Fluorometer Settings for Resorufin Detection
| Parameter | Wavelength (nm) |
| Excitation | 530 - 560 |
| Emission | 585 - 595 |
Detailed Experimental Protocols
Protocol 1: EROD Assay in Cultured Cells (e.g., HepG2)
1. Materials and Reagents:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well black, clear-bottom cell culture plates
-
β-Naphthoflavone
-
7-Ethoxyresorufin
-
Resorufin standard
-
NADPH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cell lysis buffer (for protein quantification)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Fluorescence microplate reader
2. Procedure:
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of the test compounds and β-naphthoflavone (positive control) in cell culture medium. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or controls.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for CYP1A1 induction.
b. EROD Reaction:
-
After the induction period, aspirate the treatment medium and gently wash the cells twice with pre-warmed PBS.
-
Prepare the EROD reaction mixture containing 7-ethoxyresorufin (final concentration 2 µM) and NADPH (final concentration 1 mM) in reaction buffer.
-
Add 100 µL of the reaction mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
c. Fluorescence Measurement:
-
Measure the fluorescence of the resorufin product kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths of approximately 530-560 nm and 585-595 nm, respectively.[2]
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding an equal volume of cold acetonitrile or methanol. Measure the fluorescence.
d. Data Analysis:
-
Prepare a resorufin standard curve by making serial dilutions of the resorufin stock in the reaction buffer.
-
Determine the rate of resorufin formation (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each well.
-
Convert the fluorescence units to pmol of resorufin using the standard curve.
-
After the fluorescence measurement, lyse the cells in each well and determine the protein concentration using a standard protein assay.
-
Normalize the EROD activity to the protein concentration and express the results as pmol resorufin/min/mg protein.
-
Plot the EROD activity against the concentration of the test compound and β-naphthoflavone to generate dose-response curves and determine EC50 values.
Protocol 2: EROD Assay using Liver Microsomes
1. Materials and Reagents:
-
Liver microsomes (from control and treated animals)
-
96-well black microplates
-
β-Naphthoflavone (for in vivo induction)
-
7-Ethoxyresorufin
-
Resorufin standard
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Protein assay reagent
-
Fluorescence microplate reader
2. Procedure:
a. Microsomal Preparation and Protein Determination:
-
If starting from liver tissue, prepare microsomes using standard differential centrifugation methods.
-
Determine the protein concentration of the microsomal suspension.
b. EROD Reaction:
-
In a 96-well black plate, add the following to each well in order:
-
Reaction Buffer
-
Microsomal suspension (final protein concentration of 10-100 µ g/well , to be optimized).[3]
-
7-Ethoxyresorufin (final concentration 2 µM).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
c. Fluorescence Measurement and Data Analysis:
-
Follow the same procedure for fluorescence measurement and data analysis as described in the cell-based protocol (Protocol 1, steps 2c and 2d), normalizing the activity to the microsomal protein concentration.
Troubleshooting
Table 4: Common Issues and Solutions in the EROD Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Contaminated reagents or microplate.- Autofluorescence of test compounds. | - Use high-purity, fresh reagents and new microplates.- Run a parallel assay without cells/microsomes to check for compound fluorescence. |
| Low or No EROD Activity | - Inactive enzyme due to improper sample storage.- Insufficient NADPH concentration.- Low cell confluency or viability.- Inappropriate incubation time for induction. | - Store microsomes at -80°C and avoid repeated freeze-thaw cycles.- Prepare fresh NADPH solution for each experiment.- Ensure cells are healthy and at optimal density.- Optimize the induction time (24-72 hours). |
| High Variability Between Replicates | - Inconsistent pipetting.- Edge effects in the microplate.- Non-homogenous cell monolayer or microsomal suspension. | - Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with PBS.- Ensure even cell distribution and thorough mixing of microsomes. |
| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower protein concentration or a shorter reaction time.- Ensure the reaction buffer and temperature are optimal.- Analyze the initial linear phase of the reaction. |
By adhering to this detailed protocol and considering the provided quantitative data and troubleshooting guidance, researchers can confidently and accurately assess CYP1A1 induction, contributing to a deeper understanding of xenobiotic metabolism and advancing the fields of toxicology and drug development.
References
- 1. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of EROD activity: caution on spectral properties of standards used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing Beta-Naphthoflavone Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Naphthoflavone (β-NF) is a synthetic flavonoid and a well-characterized agonist of the Aryl Hydrocarbon Receptor (AHR).[1] As a potent inducer of cytochrome P450 enzymes, particularly CYP1A1, it is an invaluable tool in toxicology, cancer research, and drug metabolism studies.[1] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation, storage, and application of β-NF solutions. Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro studies.
These application notes provide detailed protocols for the preparation of β-Naphthoflavone stock solutions in DMSO, guidelines for their use in cell culture applications, and an overview of the canonical AHR signaling pathway.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Source |
| Synonyms | 5,6-Benzoflavone, BNF | [1] |
| Molecular Formula | C₁₉H₁₂O₂ | |
| Molecular Weight | 272.30 g/mol | |
| Appearance | Off-white to yellow solid | |
| Solubility in DMSO | Slightly soluble | [1] |
Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation | Source |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2] |
| Recommended Stock Concentration | 10 mM | [3] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [3] |
| Stability of Stock Solution | Up to 1 month at -20°C; Up to 6 months at -80°C | [3] |
Typical In Vitro Application Parameters
| Parameter | Typical Range | Source |
| Cell Lines | HepG2, SH-SY5Y, various cancer cell lines | [1][3] |
| Working Concentration | 0.1 - 10 µM | [3] |
| Incubation Time | 4 - 72 hours (application-dependent) | [3] |
| Vehicle Control | DMSO (at the same final concentration as the highest β-NF treatment) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of β-Naphthoflavone in DMSO, which is suitable for most in vitro applications.
Materials:
-
This compound (solid)
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh 2.723 mg of β-Naphthoflavone powder using a calibrated analytical balance. Perform this in a chemical fume hood.
-
Dissolving: Transfer the weighed β-Naphthoflavone into a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes. Given that β-Naphthoflavone is only slightly soluble, gentle warming in a 37°C water bath or brief sonication may be required to fully dissolve the compound. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (up to six months).[3]
Protocol 2: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general framework for treating adherent cultured cells with β-Naphthoflavone. The optimal cell density, β-NF concentration, and incubation time should be determined empirically for each cell line and experimental goal.
Materials:
-
10 mM β-Naphthoflavone stock solution in DMSO
-
Cultured cells in multi-well plates
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: The day before treatment, seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Thawing of Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM β-Naphthoflavone stock solution at room temperature.
-
Preparation of Working Solutions: Prepare serial dilutions of the β-Naphthoflavone stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Example for a final concentration of 10 µM in 2 mL of medium: Add 2 µL of the 10 mM stock solution to 1998 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of β-Naphthoflavone. This is crucial to distinguish the effects of the compound from those of the solvent.[4]
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of β-Naphthoflavone or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 4 to 72 hours, depending on the endpoint being measured).[3]
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for downstream applications such as RNA extraction (for gene expression analysis of targets like CYP1A1), protein extraction (for western blotting of AHR or other proteins), or cell viability assays.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing β-Naphthoflavone stock and working solutions.
Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
References
Beta-Naphthoflavone: Application Notes and Protocols for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Naphthoflavone (β-Naphthoflavone, BNF) is a synthetic flavonoid and a well-characterized agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2] Its ability to potently induce the expression of xenobiotic-metabolizing enzymes, particularly cytochrome P450 (CYP) family 1 enzymes, makes it an invaluable tool in a variety of cell culture applications.[3][4][5] These applications range from fundamental studies of AHR signaling to more applied research in drug metabolism, toxicology, and cancer therapy. This document provides detailed application notes and experimental protocols for the use of β-Naphthoflavone in cell culture.
Key Applications
-
AHR Signaling Pathway Research: BNF is a classic AHR agonist used to study the activation and downstream effects of this signaling pathway.[1][2][6]
-
Drug Metabolism and Toxicology: By inducing CYP1A1, CYP1A2, and CYP1B1, BNF is used to investigate the metabolism of drugs and the metabolic activation of pro-carcinogens.[3][7][8]
-
Cancer Research: BNF has been shown to have anti-tumor effects in certain cancer cell lines, such as estrogen receptor-positive breast cancer cells, by inducing cell cycle arrest.[1][2][9] It can also sensitize cancer cells to chemotherapeutic agents.[10]
-
Cellular Differentiation: The AHR pathway is involved in various developmental processes, and BNF can be used to study its role in cellular differentiation.
Data Presentation: Quantitative Effects of β-Naphthoflavone in Cell Culture
The following tables summarize the quantitative effects of β-Naphthoflavone treatment on various cell lines as reported in the literature.
Table 1: Induction of Gene Expression by β-Naphthoflavone
| Cell Line | Gene | Concentration of BNF | Incubation Time | Fold Induction (mRNA) | Reference |
| HepG2 | CYP1A1 | 1 µM | 3 days | Significantly increased | [11] |
| HepG2 | CYP1A1 | 10 µM | 3 days | Dose-dependent increase | [11] |
| HepG2 | CYP1B1 | 10 µM | 4 hours | Substantial induction | [3][4] |
| Human Primary Trophoblasts | 64 genes | 25 µM | 72 hours | >1.5-fold | [12] |
| Rat Hepatocytes | CYP1A1/2 | 10 µM | 2, 4, 12, 24 hours | Time-dependent increase | [5] |
| Rat Hepatocytes | GSTA1 | 10 µM | 24 hours | Significantly enhanced | [13][14] |
| IEC-18 | CYP1A1 | Not specified | Not specified | Detected (not constitutively expressed) | [15] |
Table 2: Effects of β-Naphthoflavone on Cellular Processes
| Cell Line | Effect | Concentration of BNF | Incubation Time | Observations | Reference |
| MCF-7 | Cell Proliferation Inhibition | 10 µM | 72 hours | Significant inhibition | [1] |
| MCF-7 | Cell Cycle Arrest | 10 µM | Not specified | G0/G1 phase arrest | [2][9] |
| MDA-MB-231 | Cell Proliferation | 10 µM | 72 hours | No effect | [1] |
| HepG2 | Intracellular Labile Zinc | 1 µM | 3 days | Significant decrease | [16] |
| HepG2 | Intracellular Labile Zinc | 10 µM | 3 days | Decreasing trend | [16] |
| Lung Cancer Cells | Apoptosis (with Doxorubicin) | Not specified | Not specified | Synergistic enhancement | [10] |
| IEC-6 | Protection from Irradiation | 1 µM | 24 hours (pre-treatment) | Increased cell viability | [17] |
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
β-Naphthoflavone binds to the cytosolic AHR complex, leading to its activation and translocation to the nucleus. In the nucleus, AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, CYP1A2, and CYP1B1, initiating their transcription.
Caption: AHR signaling pathway activated by β-Naphthoflavone.
Experimental Workflow for Studying CYP1A1 Induction
A typical experiment to investigate the induction of CYP1A1 by β-Naphthoflavone involves cell culture, treatment, and subsequent analysis of gene and protein expression or enzymatic activity.
Caption: Workflow for analyzing β-Naphthoflavone-mediated CYP1A1 induction.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with β-Naphthoflavone
This protocol provides a general guideline for treating adherent cell lines with β-Naphthoflavone. Specific conditions such as cell seeding density and media composition should be optimized for the cell line of interest.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
β-Naphthoflavone (BNF)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Preparation of BNF Stock Solution:
-
Prepare a high-concentration stock solution of BNF in DMSO (e.g., 10-50 mM). Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, dilute the BNF stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).[11]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest BNF concentration group (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the appropriate concentrations of BNF or the vehicle control to the respective wells.
-
-
Incubation:
-
Harvesting:
-
After incubation, the cells can be harvested for downstream analysis (e.g., RNA extraction, protein lysis, or enzymatic assays).
-
Protocol 2: CYP1A1 Induction Assessment by EROD Assay
The Ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the enzymatic activity of CYP1A1. It is based on the conversion of the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin.
Materials:
-
Cells treated with BNF as described in Protocol 1 (typically in a 96-well black, clear-bottom plate)
-
7-Ethoxyresorufin
-
Resorufin standard
-
NADPH
-
Reaction buffer (e.g., serum-free medium or a suitable buffer)
-
Cell lysis buffer (optional, for lysate-based assays)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of 7-ethoxyresorufin in the reaction buffer at the desired final concentration.
-
Prepare a stock solution of resorufin for generating a standard curve.
-
-
EROD Reaction (Live Cells): [18]
-
After the BNF treatment period, remove the treatment medium and gently wash the cells with PBS.
-
Add the reaction mixture containing 7-ethoxyresorufin to each well.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
EROD Reaction (Cell Lysates): [18]
-
After BNF treatment, lyse the cells.
-
In a 96-well plate, add the cell lysate to a reaction buffer.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH.
-
Incubate at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of resorufin using a fluorescence plate reader (e.g., excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Generate a standard curve using the resorufin standard.
-
Calculate the amount of resorufin produced in each well and normalize it to the protein concentration of the cell lysate or per well for live-cell assays.
-
Compare the EROD activity in BNF-treated cells to that in vehicle-treated control cells to determine the fold induction.
-
Protocol 3: Analysis of Gene Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the changes in mRNA levels of target genes upon BNF treatment.
Materials:
-
Cells treated with BNF as described in Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., β-actin, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.[6]
-
Conclusion
β-Naphthoflavone is a versatile and potent tool for in vitro studies in cell culture. Its well-defined mechanism of action as an AHR agonist allows for the targeted investigation of various cellular pathways and processes. The protocols and data presented here provide a foundation for researchers to effectively utilize β-Naphthoflavone in their experimental designs for a deeper understanding of its diverse biological effects.
References
- 1. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Impact of this compound on genotoxicity of food-derived carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound and doxorubicin synergistically enhance apoptosis in human lung cancer cells by inducing doxorubicin accumulation, mitochondrial ROS generation, and JNK pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]
- 12. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sulforaphane Alters β-Naphthoflavone-Induced Changes in Activity and Expression of Drug-Metabolizing Enzymes in Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing β-Naphthoflavone for the Investigation of Drug Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Naphthoflavone (BNF) is a synthetic flavonoid and a potent agonist of the aryl hydrocarbon receptor (AhR).[1][2][3] It is widely utilized in research as a model inducer of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) 1A subfamily, including CYP1A1 and CYP1A2.[4][5][6] The activation of the AhR by BNF triggers a signaling cascade that results in the increased expression of these key enzymes involved in Phase I drug metabolism.[7] This makes BNF an invaluable tool for studying the mechanisms of drug and xenobiotic metabolism, assessing the induction potential of new chemical entities, and exploring the toxicological implications of AhR pathway activation.[4] These application notes provide a comprehensive overview of the use of BNF in drug metabolism studies, including detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
β-Naphthoflavone exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3] In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand such as BNF, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[7] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[7] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes.[7][8] This binding event initiates the transcription of a battery of genes, including those encoding for Phase I metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1, as well as some Phase II enzymes.[7][9]
Quantitative Data on β-Naphthoflavone-Mediated Enzyme Induction
The induction of CYP1A enzymes by β-naphthoflavone is a dose- and time-dependent process. The following tables summarize quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Dose-Response of β-Naphthoflavone on CYP1A1 Induction in HepG2 Cells
| β-Naphthoflavone Concentration (µM) | Incubation Time (hours) | Parameter Measured | Fold Induction (vs. Vehicle Control) | Reference |
| 0.1 | 3 days | CYP1A1 mRNA | Dose-dependent increase | [3] |
| 1 | 3 days | CYP1A1 mRNA | Significantly increased | [3][10] |
| 10 | 3 days | CYP1A1 mRNA | Dose-dependent increase | [3] |
| 10 | 4 hours | CYP1B1 mRNA | Substantial induction | [9][11] |
| 10 | 24 hours | CYP1A1 Protein | ~12-fold | [12] |
Table 2: In Vivo Dose-Response of β-Naphthoflavone on Hepatic EROD Activity
| Animal Model | Dose (mg/kg) | Route of Administration | Time Post-Dose | Parameter Measured | Fold Induction (vs. Control) | Reference |
| Gilthead Seabream | 0.3 | Intraperitoneal | - | EROD Activity | Significantly enhanced | [5] |
| Gilthead Seabream | 10 | Intraperitoneal | 3-7 days | EROD Activity | Maximal induction | [5] |
| Gilthead Seabream | 50 | Intraperitoneal | - | EROD Activity | Increased | [5] |
| Rat | 1.5 mg/kg/h | Intravenous Infusion (6h) | >2 hours | CYP1A Activity | Rapid increase | [4] |
| Rat | 6 mg/kg/h | Intravenous Infusion (6h) | >2 hours | CYP1A Activity | Rapid increase | [4] |
Table 3: Time-Course of β-Naphthoflavone (10 µM) on CYP1A1/2 Induction in Rat Hepatocytes
| Time (hours) | CYP1A1/2 mRNA Fold Induction | CYP1A1/2 Protein Level | EROD Activity (pmol/min/mg protein) | Reference |
| 2 | Detected increase | Detected increase | Detected increase | [7] |
| 4 | Continued increase | Continued increase | Continued increase | [7] |
| 12 | Continued increase | Continued increase | Continued increase | [7] |
| 24 | Sustained high level | Sustained high level | Sustained high level | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving β-naphthoflavone are provided below.
Protocol 1: In Vitro Induction of CYP1A1 in a Human Cell Line (e.g., HepG2)
This protocol describes the treatment of a human liver cell line with β-naphthoflavone to study the induction of CYP1A1 at the mRNA, protein, and enzyme activity levels.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
β-Naphthoflavone (BNF)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD)
-
Phosphate-Buffered Saline (PBS)
-
Reagents and equipment for RNA extraction, RT-qPCR, protein extraction, Western blotting, and EROD assay.
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate medium until they reach approximately 80% confluency.
-
Treatment:
-
Prepare stock solutions of BNF in a suitable solvent (e.g., DMSO).
-
Dilute the BNF stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest BNF concentration) and a positive control (e.g., 10 nM TCDD).
-
Remove the old medium from the cells and replace it with the treatment or control media.
-
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream analysis.
Protocol 2: Analysis of CYP1A1 mRNA Expression by RT-qPCR
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Perform quantitative PCR using primers specific for CYP1A1 and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The relative expression of CYP1A1 mRNA is calculated using the Delta-Delta Ct method.[7]
-
Protocol 3: Analysis of CYP1A1 Protein Expression by Western Blot
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in RIPA buffer supplemented with a protease inhibitor cocktail.[12]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[12]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.[12]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Normalize the CYP1A1 band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Measurement of CYP1A1/1A2 Enzyme Activity (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1 and, to a lesser extent, CYP1A2.[5][7]
Procedure:
-
Preparation of Microsomes (Optional, for higher purity):
-
EROD Assay:
-
In a microplate, add the cell lysate or microsomal fraction.
-
Add the substrate, 7-ethoxyresorufin, and an NADPH-generating system.
-
Incubate at 37°C.
-
The conversion of ethoxyresorufin to the fluorescent product resorufin is measured over time using a fluorescence plate reader.
-
The enzyme activity is calculated based on a standard curve of resorufin and expressed as pmol of resorufin formed per minute per mg of protein.[7]
-
Conclusion
β-Naphthoflavone is a cornerstone tool for researchers studying drug metabolism. Its well-characterized mechanism of action through the AhR pathway and its potent induction of CYP1A enzymes provide a robust system for investigating the metabolic fate of xenobiotics. The protocols and data presented in these application notes offer a solid foundation for designing and executing experiments to explore the intricate pathways of drug metabolism and detoxification. Careful consideration of dose, time, and the specific biological system under investigation is crucial for obtaining reliable and reproducible results.
References
- 1. Beta-naphthoflavone (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the cytochrome P450 system, and phase II enzymes in gilthead seabream (Sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Beta-Naphthoflavone: A Key Tool for Interrogating the Aryl Hydrocarbon Receptor Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Beta-naphthoflavone (BNF) is a synthetic flavonoid widely recognized as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial in regulating cellular responses to environmental xenobiotics and endogenous molecules. Its well-characterized activity makes it an indispensable tool compound for research into AhR signaling, toxicological studies, and drug development. These application notes provide a comprehensive guide to using this compound for studying AhR signaling, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the canonical AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex with chaperones such as heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[1][2] Upon binding to a ligand like this compound, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[2][3] In the nucleus, it dissociates from the chaperone complex and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3][4] This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[4][5] Key target genes include members of the cytochrome P450 family, such as CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data for this compound in various in vitro models, providing a reference for experimental design.
| Cell Line | Assay | Parameter | Value | Reference |
| Human Hepatoma (HepG2) | CYP1B1 mRNA induction | Treatment | 10 µM for 4 hours | [5] |
| Human Colon Carcinoma (HT29) | AhR Reporter Assay | Agonist | Concentration-dependent activation | [7] |
| Rat Intestinal Epithelial (IEC-6) | Cell Viability | Treatment | 1 µM for 24 hours | [8] |
| Rat Intestinal Epithelial (IEC-6) | Cyp1a1 mRNA induction | Treatment | 1 µM | [8] |
| Human Breast Cancer (MCF-7) | PI3K/AKT & MAPK signaling | Treatment | 10 µM | [9] |
| Human Primary Trophoblasts | Gene Expression Profiling | Treatment | 25 µM for 72 hours | [10] |
| Rat Liver 'Stem-like' (WB-F344) | Gene Expression | Agonist | Concentration-dependent effects | [11] |
This table is a summary of data found in the cited literature and is intended for guidance. Optimal concentrations and incubation times should be determined empirically for specific experimental systems.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study AhR signaling.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should be included.
-
Cell Treatment: Remove the culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 24, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5][10]
Protocol 2: AhR-Responsive Reporter Gene Assay
This protocol is for a luciferase-based reporter assay to quantify AhR activation.
-
Cell Transfection (if necessary): If using a transient transfection system, transfect cells with a reporter plasmid containing a luciferase gene under the control of an XRE-containing promoter.
-
Cell Seeding: Seed the transfected or stable reporter cell line into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control as described in Protocol 1.
-
Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC50 value.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol details the measurement of CYP1A1 or CYP1B1 mRNA levels.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. A common treatment is 10 µM for 4 hours for CYP1B1 induction in HepG2 cells.[5]
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene (e.g., CYP1B1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions. For example: initial denaturation at 95°C for 10 minutes, followed by 45 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[5]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis for Protein Expression
This protocol is for detecting the expression of AhR target proteins like CYP1A1.
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-CYP1A1, anti-AhR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis of the bands and normalize to a loading control (e.g., β-actin, GAPDH).
By employing this compound in these established experimental protocols, researchers can effectively probe the intricacies of the AhR signaling pathway, contributing to a deeper understanding of its role in health and disease.
References
- 1. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Induction of EROD activity by 1-phenylimidazole and this compound in rainbow trout cultured hepatocytes: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Quantitative PCR Analysis of CYP1A1 mRNA after β-Naphthoflavone Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 1A1 (CYP1A1) is a critical enzyme involved in the metabolism of xenobiotics, including pro-carcinogens and environmental pollutants. Its expression is highly inducible by compounds such as polycyclic aromatic hydrocarbons (PAHs). β-Naphthoflavone (BNF), a synthetic flavonoid, is a potent agonist of the aryl hydrocarbon receptor (AhR) and a well-characterized inducer of CYP1A1.[1][2] The induction of CYP1A1 is a key biomarker for assessing the toxicological and drug-drug interaction potential of new chemical entities. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying changes in gene expression, making it the gold standard for analyzing CYP1A1 mRNA levels following exposure to inducers like BNF.
This document provides detailed protocols for the quantitative analysis of CYP1A1 mRNA in cell culture models after exposure to β-Naphthoflavone, along with data presentation guidelines and visual representations of the underlying signaling pathway and experimental workflow.
Signaling Pathway of β-Naphthoflavone-Induced CYP1A1 Expression
β-Naphthoflavone induces CYP1A1 expression through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The process begins with the binding of BNF to the cytosolic AhR, leading to a conformational change and dissociation of chaperone proteins. The activated AhR-BNF complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of the CYP1A1 gene, initiating its transcription.
References
Application Notes and Protocols: Western Blot for CYP1A1 Protein Induction by Beta-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A1 (CYP1A1) is a critical enzyme involved in the metabolism of xenobiotics, including procarcinogens and environmental pollutants. Its expression is highly inducible by compounds such as beta-naphthoflavone (BNF) through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2] The induction of CYP1A1 is a key area of study in toxicology, pharmacology, and drug development. Western blotting is a widely used and powerful technique to detect and quantify the induction of CYP1A1 protein in response to inducers like BNF. This document provides detailed protocols and application notes for performing Western blot analysis of CYP1A1 induction by this compound.
Signaling Pathway of CYP1A1 Induction by this compound
This compound, a synthetic flavonoid, potently and selectively induces CYP1A enzymes by activating the aryl hydrocarbon receptor (AhR).[1] Upon entering the cell, BNF binds to the cytosolic AhR, which is complexed with heat shock protein 90 (hsp90). This binding event triggers the dissociation of hsp90 and the translocation of the AhR-BNF complex into the nucleus. In the nucleus, the AhR complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) located in the promoter region of the CYP1A1 gene, leading to the initiation of gene transcription, subsequent translation, and increased expression of the CYP1A1 protein.[2]
Figure 1: Signaling pathway of this compound-mediated CYP1A1 induction.
Quantitative Data Summary
The induction of CYP1A1 by this compound can be quantified at the mRNA, protein, and enzyme activity levels. The following tables summarize representative quantitative data from various studies.
Table 1: CYP1A1 mRNA Induction by this compound
| Cell Line/Organism | Treatment | Fold Induction (mRNA) | Reference |
| Mouse Liver | This compound | >100-fold | [3] |
| Rat Liver | This compound | ~4-fold | [4] |
| Rat Kidney | This compound | ~2-fold | [4] |
| Lake Trout Brain | This compound (peak at 2 days) | Significant increase | [5] |
Table 2: CYP1A1 Protein Induction by this compound
| Cell Line/Organism | Treatment | Fold Induction (Protein) | Reference |
| Rat IEC-18 Cells | This compound | Detected (not constitutive) | [6] |
| Mouse Liver | This compound | Robust induction | [3] |
| Rat Liver | This compound | Greatly upregulated | [4] |
| Rat Kidney | This compound | Induced | [4] |
Table 3: CYP1A Enzyme Activity Induction by this compound
| Cell Line/Organism | Assay (Substrate) | Fold Induction (Activity) | Reference |
| Human Hepatocytes | 7-Ethoxyresorufin O-deethylation | 10.4 ± 10.4-fold | [7] |
| Human Hepatocytes | Phenacetin O-deethylation | 6.6 ± 6.4-fold | [7] |
| Rat Tissues | 7-Ethoxyresorufin O-deethylation | Large increases | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess CYP1A1 protein induction by this compound using Western blotting.
Experimental Workflow Overview
Figure 2: Experimental workflow for Western blot analysis of CYP1A1 induction.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model as they express a functional AhR signaling pathway.[9] Other cell lines such as A549 (human lung adenocarcinoma) can also be used.[10]
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Treatment:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.[9]
-
Allow cells to adhere and reach 70-80% confluency.[9]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 50 µM) for a predetermined time (e.g., 24-48 hours).[7][11]
-
Include a vehicle control (DMSO) and a positive control for CYP1A1 induction, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) at 10 nM.[9]
-
Protein Extraction
Since CYP1A1 is a membrane-bound protein, a lysis buffer capable of solubilizing membrane proteins is required. RIPA buffer is a common choice.
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant containing the total protein and transfer it to a new tube.[9]
Protein Quantification
Determine the protein concentration of the lysates to ensure equal loading of samples for SDS-PAGE. The BCA protein assay is recommended as it is compatible with detergents present in the RIPA buffer.
-
Perform a BCA protein assay according to the manufacturer's instructions to determine the protein concentration of each sample.[9]
Sample Preparation for SDS-PAGE
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.[9]
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[9] Note: For some membrane proteins, heating at 40°C for 30 minutes may be preferred to avoid aggregation.[12]
SDS-PAGE
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.[9]
-
Include a molecular weight marker to determine the size of the detected protein.
-
Run the gel at 100-120V until the dye front reaches the bottom.[9]
Protein Transfer (Western Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.[9]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1A1 (e.g., rabbit anti-CYP1A1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[9]
Signal Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as β-actin or GAPDH.[9]
-
Quantify the band intensities using densitometry software. The relative expression of CYP1A1 is determined by normalizing the intensity of the CYP1A1 band to the intensity of the corresponding loading control band.
References
- 1. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. salvestrol-cancer.com [salvestrol-cancer.com]
- 3. β-Naphthoflavone-Induced Mitochondrial Respiratory Damage in Cyp1 Knockout Mouse and in Cell Culture Systems: Attenuation by Resveratrol Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Naphthoflavone protects mice from aristolochic acid-I-induced acute kidney injury in a CYP1A dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induction of CYP1A in brain of juvenile lake trout (Salvelinus namaycush Walbaum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and induction of CYP1A1/1A2, CYP2A6 and CYP3A4 in primary cultures of human hepatocytes: a 10-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential in vivo effects of alpha-naphthoflavone and this compound on CYP1A1 and CYP2E1 in rat liver, lung, heart, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
beta-Naphthoflavone solubility issues in aqueous media
Welcome to the technical support center for beta-Naphthoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (β-NF) is a synthetic flavonoid that acts as a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3] It is widely used in research to study the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, and to investigate the AhR signaling pathway.[3][4] This pathway is crucial in xenobiotic metabolism, immune responses, and cell differentiation.[5][6] The primary concern with β-NF is its very low solubility in aqueous media, which is a significant hurdle for in vitro and in vivo experiments that require the compound to be in solution to interact with cells and biological systems.[7][8] This poor solubility can lead to precipitation, resulting in inconsistent and unreliable experimental outcomes.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is practically insoluble in water but shows good solubility in several organic solvents. It is crucial to first dissolve it in an appropriate organic solvent to create a concentrated stock solution before further dilution into aqueous media. The solubility in common solvents is summarized below.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molarity (mM) | Source |
| Chloroform | ~50 | ~183.6 | [9] |
| Dimethyl Sulfoxide (DMSO) | ~10 - 31 | ~36.7 - 113.8 | [10][11] |
| Dimethylformamide (DMF) | ~20 | ~73.5 | [12][13] |
| Ethanol | ~1 | ~3.7 | [12][13] |
| DMF:PBS (pH 7.2) (1:4) | ~0.1 | ~0.37 | [12][13] |
| Note: The molecular weight of this compound is 272.3 g/mol . |
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: Precipitation of this compound in cell culture medium is a common issue stemming from its hydrophobic nature.[14] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous medium, the final concentration of the organic solvent may be too low to keep the compound dissolved. If the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.[15] Factors like high salt or protein concentrations in the medium can further reduce its solubility.
Q4: How can I improve the solubility and prevent precipitation of this compound in my experiments?
A4: To enhance solubility and prevent precipitation, consider the following strategies:
-
Use a high-purity organic solvent like DMSO or DMF to prepare a concentrated stock solution.
-
Optimize the final solvent concentration. While preparing the working solution, ensure the percentage of the organic solvent in the final aqueous medium is sufficient to maintain solubility but low enough to avoid cellular toxicity. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines.
-
Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the stock solution into the aqueous medium.
-
Pre-warm the medium. Adding the compound to a pre-warmed medium can sometimes help improve solubility.
-
Increase mixing. Ensure rapid and thorough mixing of the solution upon addition of the this compound stock.
-
Chemical modification. For advanced applications, research has shown that disrupting the molecular planarity of this compound through chemical modification can lead to improved aqueous solubility.[7][8][16]
Q5: What is the recommended procedure for preparing a this compound stock solution?
A5: Preparing a stable, concentrated stock solution is the first critical step. The most common solvent used is DMSO. A detailed protocol is provided in the "Experimental Protocols" section below. It is essential to use anhydrous DMSO, as moisture can reduce the solubility of many compounds.[11]
Q6: What is the primary signaling pathway activated by this compound?
A6: this compound is a well-known agonist of the Aryl Hydrocarbon Receptor (AhR).[1] Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT).[1] This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter region of target genes, leading to the transcription of genes primarily involved in xenobiotic metabolism, such as CYP1A1 and CYP1B1.[17]
Troubleshooting Guide: Precipitation in Aqueous Media
This guide provides a systematic approach to resolving precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (MW: 272.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh 2.723 mg of this compound powder.
-
Dissolving: Transfer the powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. A clear, yellowish solution should be formed. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Storage: Store the aliquots protected from light at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture media.
Caption: Workflow for preparing a final working solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Medium: In a sterile tube, add the required volume of pre-warmed cell culture medium. For a 1 mL final solution, use 999 µL.
-
Dilution: Add 1 µL of the 10 mM stock solution to the 999 µL of medium to achieve a final concentration of 10 µM. It is critical to add the stock solution directly into the medium (not to the wall of the tube) and mix immediately to avoid localized high concentrations that can cause precipitation.
-
Mixing: Gently vortex or pipette up and down immediately after adding the stock to ensure the solution is homogeneous.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (1 µL) to an equivalent volume of medium (999 µL). This is essential to differentiate the effects of this compound from the effects of the solvent.
-
Use Immediately: Use the freshly prepared working solution for your experiments without delay. Do not store diluted aqueous solutions.[13]
Visualizing the Mechanism of Action
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound's biological effects are primarily mediated through the activation of the AhR signaling pathway.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling cascade.
References
- 1. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound- and self-induced metabolism of 3,3',4,4'-tetrachlorobiphenyl in hepatic microsomes of the male, pregnant female and foetal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound analogs as potent and soluble aryl hydrocarbon receptor agonists: improvement of solubility by disruption of molecular planarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound analogs as potent and soluble aryl hydrocarbon receptor agonists: improvement of solubility by disruption of molecular planarity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
beta-Naphthoflavone stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of beta-Naphthoflavone to ensure the integrity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is considered stable. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[1][2] For shorter periods, storage at 2-8°C is also acceptable. It is crucial to store it in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as oxidizing agents.[3][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using an appropriate organic solvent such as DMSO, ethanol, or DMF.[1][5] To maintain stability, it is highly recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[2][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Always protect solutions from light.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, Dimethylformamide (DMF), acetone, and chloroform.[1][5][6] It is sparingly soluble in aqueous buffers.[1]
Q4: Can I prepare and store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its low solubility and potential for precipitation.[1] For experiments requiring an aqueous buffer, it is best to first dissolve the compound in a minimal amount of a suitable organic solvent (like DMF or DMSO) and then dilute it with the aqueous buffer of choice just before use.[1]
Q5: What are the signs of this compound degradation?
A5: While this compound is generally stable, visual signs of degradation for the solid, which is typically an off-white to yellow powder, could include a significant change in color or texture. For solutions, precipitation upon storage or a change in color may indicate degradation or solubility issues. For quantitative assessment, techniques like HPLC can be used to check for the appearance of degradation peaks and a decrease in the main compound peak.
Q6: Is this compound sensitive to light or air?
A6: Yes, it is recommended to protect this compound solutions from light.[2] While it is considered a stable solid, it is good practice to store it in a tightly sealed container to minimize exposure to air and moisture.[3][4] It is also classified as a combustible solid, so it should be kept away from ignition sources.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage. | Verify the storage conditions of both the solid compound and stock solutions. If stored improperly, use a fresh vial of this compound. Aliquot new stock solutions to avoid freeze-thaw cycles.[2][5] |
| Inaccurate solution concentration. | Ensure the compound is fully dissolved when preparing stock solutions. Sonication or gentle warming may aid dissolution in some solvents like DMSO.[5] | |
| Precipitation observed in cell culture media. | Low aqueous solubility of this compound.[1] | Prepare fresh dilutions for each experiment. When adding the stock solution to the media, vortex or mix it immediately to ensure thorough dispersion. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).[2] |
| Solid this compound has changed color. | Potential degradation. | While a slight yellow to tan color can be normal, a significant or uneven color change may indicate degradation.[3] It is advisable to use a fresh, unopened vial for critical experiments. |
| Stock solution appears cloudy or has precipitates. | Compound has come out of solution due to storage at a lower temperature or evaporation of the solvent. | Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming or sonication may be carefully applied.[5] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 2-8°C | Short-term | Store in a cool, dry, well-ventilated area.[3] |
| Solid | -20°C[1][2] | Long-term (≥ 4 years)[1] | Keep container tightly sealed.[3][4] |
| Stock Solution (in organic solvent) | -20°C[5] | Up to 1 month[5] | Aliquot to avoid freeze-thaw cycles; protect from light.[2][5] |
| Stock Solution (in organic solvent) | -80°C[5] | Up to 6 months[5] | Aliquot to avoid freeze-thaw cycles; protect from light.[2][5] |
| Aqueous Solution | Not Recommended | ≤ 1 day[1] | Prepare fresh before use due to low solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder. The molecular weight is 272.3 g/mol .
-
In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[5]
-
Protocol 2: General Stability Testing of a this compound Solution
-
Objective: To determine the stability of a this compound solution under specific storage conditions (e.g., temperature, light exposure).
-
Methodology:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Immediately analyze an aliquot of this solution using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as the initial time point (T=0).
-
Store the remaining solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from the stored solution.
-
Analyze the aliquot using the same HPLC method.
-
Compare the peak area of this compound at each time point to the peak area at T=0 to calculate the percentage of the compound remaining. Note any new peaks that may indicate degradation products.
-
A common threshold for stability is retaining at least 90% of the initial concentration.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: A logical flowchart to troubleshoot inconsistent experimental results with this compound.
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
References
Technical Support Center: Beta-Naphthoflavone In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing beta-Naphthoflavone (BNF) in in vitro experiments. The information addresses potential off-target effects and other common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound exclusively an Aryl Hydrocarbon Receptor (AhR) agonist?
A1: While this compound (BNF) is widely used as a potent agonist for the Aryl Hydrocarbon Receptor (AhR), substantial evidence demonstrates that it can elicit biological effects independent of AhR activation. Researchers should be cautious when attributing all observed effects of BNF solely to AhR signaling.
Q2: What are the known AhR-independent effects of this compound?
A2: One significant AhR-independent effect of BNF is the inhibition of bacterial invasion and intracellular multiplication in hepatocytes. This has been demonstrated in murine embryonic hepatocytes (TIB73 cells), AhR-deficient Hepa cells, and primary hepatocytes from AhR null mice. This inhibitory effect is mediated, at least in part, by the production of Reactive Oxygen Species (ROS).[1]
Q3: Can this compound induce cytotoxicity?
A3: Yes, BNF can induce cytotoxicity, particularly at higher concentrations and with prolonged exposure.[2] It is crucial to determine the cytotoxic concentration of BNF for your specific cell line using a cell viability assay (e.g., MTT, MTS) before proceeding with functional assays.[2] In some cell types, BNF treatment can lead to mitochondrial respiratory damage.[3][4]
Q4: How does this compound affect cellular signaling pathways other than AhR?
A4: BNF has been shown to modulate other signaling pathways. For instance, in estrogen receptor-positive breast cancer cells (MCF-7), BNF can suppress cell proliferation and induce G0/G1 phase cell cycle arrest by inhibiting the PI3K/AKT pathway and activating the MAPK/ERK pathway.[5][6][7]
Q5: What is the role of Reactive Oxygen Species (ROS) in the effects of this compound?
A5: ROS production appears to be a key mediator of some of BNF's off-target effects. BNF treatment can induce cellular ROS production, which may originate from mitochondrial activity and involve CYP1 enzymes.[3][4] In the context of its anti-bacterial effect in hepatocytes, scavenging ROS with N-acetyl-L-cysteine (NAC) completely blocks the inhibitory action of BNF on Listeria monocytogenes.[1] However, in other contexts, BNF has been reported to have antioxidant properties.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected results inconsistent with AhR activation. | The observed effect may be independent of the AhR pathway. | - Include a positive control for AhR activation (e.g., TCDD). - Use an AhR antagonist (e.g., CH-223191) to confirm AhR dependency. - Consider alternative mechanisms such as ROS production or modulation of other signaling pathways.[1][9] |
| High levels of cell death or cytotoxicity. | The concentration of BNF may be too high for the experimental cell line. | - Perform a dose-response curve to determine the EC50 and cytotoxic concentrations. - Reduce the incubation time with BNF. - Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to toxicity.[2] |
| Variability in experimental replicates. | BNF may be precipitating out of the culture medium. | - Visually inspect the culture wells for any signs of precipitation. - Prepare fresh dilutions of BNF for each experiment. - Confirm the solubility of BNF in your specific cell culture medium.[2] |
| No observable effect of BNF. | The cell line may not be responsive, or the concentration may be too low. | - Confirm AhR expression in your cell line. - Perform a dose-response experiment with a wider range of BNF concentrations. - Ensure that the experimental endpoint is appropriate for detecting the expected effect. |
| BNF fails to induce CYP1A1 expression. | The cell line may lack a functional AhR signaling pathway, or the experimental conditions may be suboptimal. | - Verify the responsiveness of your cell line to other AhR agonists. - Optimize the concentration of BNF and the treatment duration. - Check for the presence of inhibitors in the culture medium. |
Quantitative Data Summary
Table 1: Effect of this compound on Listeria monocytogenes in TIB73 Murine Hepatocytes
| Treatment | Concentration | Effect on Ingestion (Log10 CFU/mL) | Effect on Intracellular Multiplication (Log10 CFU/mL) at 8h |
| DMSO (Control) | - | ~5.5 | ~7.5 |
| BNF | 5 µM | No significant inhibition | Significant reduction |
| BNF | 10 µM | Significant inhibition | Significant reduction |
| TCDD | 10 nM | No inhibition | No inhibition |
Data is approximated from graphical representations in the cited literature.[1]
Table 2: Effect of this compound on ROS Production in TIB73 Cells
| Treatment | Concentration | Fold Change in ROS Production |
| DMSO (Control) | - | 1.0 |
| BNF | 10 µM | Significant increase |
| BNF + NAC | 10 µM + 1 mM | Returned to baseline |
Data is based on qualitative descriptions from the cited literature.[1]
Experimental Protocols
Protocol 1: Assessing AhR-Independent Effects on Bacterial Infection
This protocol is adapted from a study investigating the effect of BNF on Listeria monocytogenes infection in murine hepatocytes.[1]
-
Cell Culture: Culture TIB73 murine embryonic hepatocytes in DMEM supplemented with 10% FBS and 2 mM glutamine.
-
Treatment: Pretreat confluent cell monolayers with BNF (e.g., 10 µM) or vehicle control (DMSO) for 5 hours.
-
Infection: Infect the monolayers with log-phase L. monocytogenes at a multiplicity of infection (MOI) of 1 for 2 hours.
-
Gentamicin Protection Assay:
-
To measure ingestion, wash the cells extensively with pre-warmed DMEM to remove extracellular bacteria and lyse the cells with sterile water.
-
To measure intracellular multiplication, after the initial infection period, incubate the cells in medium containing gentamicin (e.g., 5 µg/mL) for various time points (e.g., 2, 8, 24 hours) to kill extracellular bacteria.
-
-
Quantification: Lyse the cells at each time point and plate serial dilutions of the lysate on blood agar plates. Count the colony-forming units (CFU) after 24-48 hours of incubation at 37°C.
-
Controls:
-
Positive Control for AhR activation: Use a potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
-
AhR-dependency Control: Use AhR antagonists or perform experiments in AhR-deficient cell lines.
-
ROS Involvement Control: Co-treat with an ROS scavenger like N-acetyl-L-cysteine (NAC).
-
Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol is a general guide for measuring changes in cellular ROS levels following BNF treatment.[1]
-
Cell Culture: Plate cells (e.g., TIB73) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with BNF at the desired concentration and for the desired time. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Dye Loading: Wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS). Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.
Visualizations
References
- 1. This compound causes an AhR-independent inhibition of invasion and intracellular multiplication of Listeria monocytogenes in murine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. β-Naphthoflavone-Induced Mitochondrial Respiratory Damage in Cyp1 Knockout Mouse and in Cell Culture Systems: Attenuation by Resveratrol Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Naphthoflavone-Induced Mitochondrial Respiratory Damage in Cyp1 Knockout Mouse and in Cell Culture Systems: Attenuation by Resveratrol Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing β-Naphthoflavone Concentration for Maximal CYP1A1 Induction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing beta-naphthoflavone (β-NF) concentration for maximal Cytochrome P450 1A1 (CYP1A1) induction. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CYP1A1 induction by β-naphthoflavone?
A1: β-Naphthoflavone is a potent synthetic flavonoid that acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] Upon binding to β-NF in the cytoplasm, the AhR translocates into the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3] This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter region of the CYP1A1 gene, initiating its transcription and subsequent translation into the CYP1A1 enzyme.[3]
Q2: What is a typical concentration range for β-naphthoflavone to induce CYP1A1?
A2: The optimal concentration of β-naphthoflavone can vary depending on the cell type or animal model. However, a common effective range observed in in vitro studies is between 0.1 µM and 50 µM.[2][4][5] For example, in HepG2 cells, a dose-dependent increase in CYP1A1 mRNA has been observed with concentrations of 0.1, 1, and 10 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How long does it take to see maximal CYP1A1 induction after β-naphthoflavone treatment?
A3: The time to maximal induction varies depending on whether you are measuring mRNA, protein, or enzymatic activity. CYP1A1 mRNA levels can increase significantly as early as 1 hour after treatment, with maximal levels often observed around 4 hours.[6] Protein expression and enzymatic activity will have a delayed response, with significant increases typically observed between 24 and 72 hours of treatment.
Q4: What are the common methods to measure CYP1A1 induction?
A4: CYP1A1 induction is typically assessed at three levels:
-
mRNA expression: Quantitative real-time PCR (qPCR) is used to measure the relative abundance of CYP1A1 mRNA transcripts.[7][8]
-
Protein expression: Western blotting is employed to detect and quantify the amount of CYP1A1 protein.[9][10]
-
Enzymatic activity: The 7-ethoxyresorufin-O-deethylase (EROD) assay is a widely used method to measure the catalytic activity of the CYP1A1 enzyme.[11][12][13]
Q5: Can β-naphthoflavone be toxic to cells?
A5: At higher concentrations, β-naphthoflavone can exhibit cytotoxicity. It is crucial to assess cell viability in parallel with your induction experiments, especially when testing a wide range of concentrations. A common method for assessing cytotoxicity is the Alamar Blue assay.[13]
Data Presentation: β-Naphthoflavone Concentration and CYP1A1 Induction
The following tables summarize quantitative data on the induction of CYP1A1 by β-naphthoflavone across different experimental systems.
Table 1: In Vitro CYP1A1 Induction by β-Naphthoflavone
| Cell Line | β-NF Concentration (µM) | Treatment Duration | Measurement | Fold Induction (vs. Vehicle Control) | Reference |
| HepG2 | 0.1, 1, 10 | 3 days | CYP1A1 mRNA | Dose-dependent increase | [2] |
| HepG2 | 10 | Not Specified | CYP1B1 mRNA | Significant increase | [5] |
| MCF-7 | 10 | 36 hours | CYP1A1 mRNA | Significant increase | [14] |
| Rat Hepatocytes | Not Specified | 24 hours | CYP1A1/2 mRNA | Significant induction |
Table 2: In Vivo CYP1A1 Induction by β-Naphthoflavone
| Animal Model | β-NF Dose | Treatment Duration | Tissue | Measurement | Fold Induction (vs. Control) | Reference |
| Rat | 1.5 or 6 mg·kg⁻¹·h⁻¹ (IV infusion) | 6 hours | Liver | CYP1A1 mRNA & EROD Activity | Significant increase | [15] |
| Lake Trout | Not Specified | 4 hours - 2 days (peak) | Brain | CYP1A mRNA | Rapid and continued rise | [16] |
| Salmonids | 25 or 50 mg kg⁻¹ (IP injection) | 48 hours | Liver | CYP1A mRNA | 1.8-3.0 orders of magnitude higher | [8] |
Mandatory Visualizations
Signaling Pathway
Caption: β-Naphthoflavone-mediated CYP1A1 induction pathway.
Experimental Workflow
Caption: Experimental workflow for optimizing β-NF concentration.
Troubleshooting Guide
Problem 1: Low or no CYP1A1 induction.
| Possible Cause | Troubleshooting Steps |
| Suboptimal β-NF Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). |
| Insufficient Incubation Time | Optimize the incubation time. Check for mRNA induction at earlier time points (e.g., 2, 4, 8 hours) and protein/activity at later time points (e.g., 24, 48, 72 hours). |
| Degraded β-NF Stock Solution | Prepare a fresh stock solution of β-naphthoflavone. Store aliquots at -20°C or -80°C and protect from light to avoid repeated freeze-thaw cycles.[17] |
| Cell Health Issues | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent seeding density.[17] |
| Low AhR Expression | Confirm that your chosen cell line expresses a functional Aryl Hydrocarbon Receptor (AhR). |
Problem 2: High cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| β-NF Concentration Too High | Lower the concentration range of β-naphthoflavone used in your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%).[17] |
| Extended Treatment Duration | Reduce the incubation time. |
Problem 3: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Standardize the cell seeding density for all experiments. |
| Precipitation of β-NF in Media | Prepare fresh dilutions of β-NF for each experiment. Add the stock solution to the media while vortexing to ensure it is well-dissolved.[17] |
| Variations in Reagent Preparation | Prepare master mixes for reagents where possible to ensure consistency across wells and plates. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, CO₂, and humidity levels in the incubator. |
Troubleshooting Logic
Caption: Troubleshooting decision tree for β-NF experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HepG2) in appropriate culture vessels and allow them to attach and reach a desired confluency (typically 70-80%).
-
Stock Solution Preparation: Prepare a stock solution of β-naphthoflavone in a suitable solvent like DMSO.[4]
-
Treatment: On the day of the experiment, dilute the β-NF stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing the vehicle control or different concentrations of β-NF.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours for mRNA analysis, 24-72 hours for protein and activity assays) at 37°C in a humidified incubator with 5% CO₂.
Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA
-
RNA Isolation: After treatment, wash the cells with ice-cold PBS and lyse them to extract total RNA using a commercially available kit.[18]
-
cDNA Synthesis: Convert the extracted RNA to cDNA using a reverse transcriptase kit.[5]
-
qPCR: Perform qPCR using primers specific for CYP1A1 and a suitable housekeeping gene (e.g., B2M).[19] The reaction is typically performed in a real-time PCR system.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the Delta-Delta Ct method, normalizing to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control.
Western Blot for CYP1A1 Protein
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[3]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[3][20]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] Normalize the CYP1A1 band intensity to a loading control like β-actin or GAPDH.
EROD Assay for CYP1A1 Enzymatic Activity
-
Reaction Setup: After treatment, the assay can be performed on intact cells or microsomal fractions.[13][18]
-
Intact Cells:
-
Microsomal Fractions:
-
Prepare microsomes from treated cells.
-
Incubate the microsomes with 7-ethoxyresorufin and an NADPH regenerating system.
-
-
Measurement: The EROD assay measures the conversion of 7-ethoxyresorufin to resorufin. The fluorescence of resorufin is measured using a plate reader at an excitation wavelength of ~530-535 nm and an emission wavelength of ~585-590 nm.[13][21]
-
Data Analysis: Generate a standard curve using known concentrations of resorufin. Normalize the EROD activity to the total protein concentration in each sample.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP1A1 mRNA levels as a human exposure biomarker: use of quantitative polymerase chain reaction to measure CYP1A1 expression in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and application of a real-time quantitative PCR assay for determining CYP1A transcripts in three genera of salmonids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induction of CYP1A in brain of juvenile lake trout (Salvelinus namaycush Walbaum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Correlation between CYP1A1 transcript, protein level, enzyme activity and DNA adduct formation in normal human mammary epithelial cell strains exposed to benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. origene.com [origene.com]
- 21. Ethoxyresorufin-O-Deethylase (EROD) Assay Selective for CYP1A1/A2 Activity [bio-protocol.org]
Technical Support Center: Time-Course of Beta-Naphthoflavone-Induced Gene Expression
This guide provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and supporting data for researchers investigating the time-course of gene expression induced by beta-naphthoflavone (BNF). BNF is a synthetic flavonoid widely used as a model activator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway to study the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1.[1][2][3]
Troubleshooting & FAQs
This section addresses common issues encountered during BNF-induced gene expression experiments.
Question: Why am I not observing CYP1A1 mRNA induction after BNF treatment?
Answer: Several factors could contribute to a lack of CYP1A1 induction:
-
Cell Line Suitability: Ensure the cell line you are using expresses a functional AHR pathway. Cell lines like human hepatoma HepG2 are known to be responsive.[4][5] The response can vary between cell types; for example, BNF induces cell cycle arrest in estrogen receptor (ER)-positive MCF-7 cells but not in ER-negative MDA-MB-231 cells.[6]
-
BNF Concentration: The concentration of BNF is critical. While effective concentrations can be as low as 1 µM in HepG2 cells[2], a common concentration used in literature for robust induction is 10 µM.[1][7] Verify the purity and proper dissolution of your BNF stock (typically in DMSO).
-
Time Point of Measurement: The induction of CYP1A1 mRNA is transient. Peak expression in cell culture is often observed between 4 to 9 hours post-treatment, after which it can decline.[5][7] Sampling at a single, late time point (e.g., 24 hours) might miss the peak induction phase.
-
AHR Pathway Inhibition: If your experimental system contains unintended AHR antagonists, this could block BNF's effect.
-
RNA Quality: Degraded RNA will lead to poor results in downstream applications like qPCR. Always check RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) before proceeding.
Question: My qPCR results for gene induction are highly variable between replicates. What is the cause?
Answer: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells or plates at the start of the experiment.
-
Pipetting Errors: Inaccurate pipetting of BNF, reagents for RNA extraction, or qPCR components can introduce significant variability.
-
Reference Gene Instability: The expression of commonly used "housekeeping" genes can sometimes be affected by experimental treatments.[8][9] It is crucial to validate your reference genes (e.g., GAPDH, ACTB) under your specific experimental conditions to ensure their expression remains stable. For BDNF-stimulated neurons, genes like Tbp and Ppia were found to be more stable than Gapdh.[8]
-
Cell Health: Ensure cells are healthy and in the exponential growth phase before treatment. High cell confluence or stress can alter gene expression responses.
Question: What is the expected time-course for AHR target gene expression after BNF treatment?
Answer: The induction of AHR target genes is rapid but can be transient.
-
mRNA: An increase in CYP1A1, CYP1A2, and CYP1B1 mRNA can be significant as early as 1-2 hours after BNF administration.[5][10] Peak mRNA levels are often observed between 4 and 15 hours, depending on the specific gene and experimental system.[5][7] For example, in one study with mouse hepatocytes, CYP1A1 mRNA peaked at 9 hours, while CYP1B1 peaked at 15 hours.[7]
-
Protein/Activity: The corresponding increase in enzyme activity occurs after mRNA translation and can be detected within a few hours, continuing to rise over 24 hours or more.[10]
Question: Can BNF be toxic to my cells?
Answer: While BNF is generally used for its AHR agonist properties, it can have other effects. It has been shown to suppress cell proliferation and induce cell cycle arrest in certain breast cancer cells.[6] Furthermore, BNF treatment can induce oxidative stress and mitochondrial dysfunction.[11][12] It is always advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic working concentration range for your specific cell line and experimental duration.
Quantitative Data on Gene Expression
The following tables summarize the time-dependent induction of key AHR target genes by this compound in different experimental models.
Table 1: Time-Course of CYP1A1 & CYP1A2 mRNA Induction in Rat Liver (In Vivo) Data from male Sprague-Dawley rats receiving a continuous intravenous infusion of BNF.[10]
| Gene | Time after Infusion Start | Fold Induction (1.5 mg/kg/h) | Fold Induction (6 mg/kg/h) |
| CYP1A1 | 2 h | ~100-fold | ~200-fold |
| 4 h | ~500-fold | ~1000-fold | |
| 6 h | ~600-fold | ~1200-fold | |
| CYP1A2 | 2 h | ~5-fold | ~10-fold |
| 4 h | ~15-fold | ~25-fold | |
| 6 h | ~20-fold | ~35-fold |
Table 2: Time-Course of CYP mRNA Induction in Neonatal Mouse Kidney (In Vivo) Data from pups of dams fed a BNF-containing diet.[13]
| Gene | Time after Exposure | Fold Induction vs. Control |
| Cyp1a1 | 6 h | Significant increase (~645-fold avg) |
| Cyp1a2 | 9 h | Significant increase |
| Ahrr | 6 h & 9 h | Significant increase |
| All Genes | 24 h | Induction declined |
Table 3: Time-Course of CYP mRNA Induction in HepG2 Cells (In Vitro) Data from HepG2 cells treated with various xenobiotics, including BNF as a positive control.[5]
| Gene | Time after Treatment | Observation |
| CYP1A1 | 1 h | Significant increase |
| 4 h | Maximal induction | |
| CYP1A2 | 1 h | Significant increase |
| 4 h | Maximal induction | |
| CYP1B1 | 1 h | Significant increase |
| 4 h | Maximal induction | |
| 4-24 h | Dramatically down-regulated |
Experimental Protocols
Protocol 1: In Vitro Time-Course of BNF-Induced Gene Expression
This protocol outlines a typical workflow for analyzing the time-dependent induction of genes like CYP1A1 in a cell culture model such as HepG2.
-
Cell Seeding: Plate cells (e.g., HepG2) in appropriate culture vessels (e.g., 6-well plates). Allow cells to attach and grow to approximately 70-80% confluency.
-
BNF Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment:
-
Dilute the BNF stock solution in culture medium to the final desired concentration (e.g., 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the BNF-containing or vehicle control medium.
-
-
Time-Course Harvest:
-
Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
For each time point, wash the cells with cold PBS and then lyse them directly in the well using a suitable lysis buffer for RNA extraction (e.g., TRIzol reagent).
-
-
RNA Isolation:
-
Isolate total RNA from the cell lysates according to the manufacturer's protocol of your chosen RNA extraction kit.[11]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA purity (A260/A280 ratio) and integrity.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[11]
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for your target gene (e.g., CYP1A1) and a validated reference gene.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene(s).
-
Plot the fold change in expression relative to the time 0 or vehicle control group for each time point.
-
Visualizations
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The diagram below illustrates the canonical pathway for BNF-induced gene expression. BNF, a ligand, binds to the cytosolic AHR, leading to its nuclear translocation, dimerization with ARNT, and binding to Xenobiotic Responsive Elements (XREs) to activate target gene transcription.[4]
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Workflow Diagram
This flowchart provides a visual guide to the key steps in a time-course gene expression experiment using BNF.
Caption: A typical experimental workflow for a BNF time-course study.
References
- 1. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of internal control genes for expression studies: effects of the neurotrophin BDNF on hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variation in expression of genes used for normalization of Northern blots after induction of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Naphthoflavone-Induced Mitochondrial Respiratory Damage in Cyp1 Knockout Mouse and in Cell Culture Systems: Attenuation by Resveratrol Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Naphthoflavone-Induced Mitochondrial Respiratory Damage in Cyp1 Knockout Mouse and in Cell Culture Systems: Attenuation by Resveratrol Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
Technical Support Center: Minimizing Variability in EROD Assays with Beta-Naphthoflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in 7-ethoxyresorufin-O-deethylase (EROD) assays when using beta-Naphthoflavone (β-NF) as an inducer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of EROD induction by this compound?
This compound (β-NF) is a potent agonist of the Aryl Hydrocarbon Receptor (AHR).[1] Upon binding to β-NF, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2] This complex then binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, leading to the increased transcription of cytochrome P450 1A1 (CYP1A1), the enzyme responsible for EROD activity.[2][3]
Q2: What are the common causes of inconsistent EROD activity results?
Inconsistent EROD activity can arise from biological, experimental, and procedural factors.[4] Biological variables include the species, age, sex, and reproductive status of the organism.[4] Experimental inconsistencies often stem from variations in sample handling, microsomal preparation, and assay conditions such as pH and temperature.[4] Procedural issues like pipetting errors can also contribute to variability.[4]
Q3: Why might I observe lower-than-expected EROD activity?
Low EROD activity can be due to several factors, including degradation of the CYP1A1 enzyme from improper sample storage, insufficient concentration of the cofactor NADPH, or the presence of inhibitors in the sample.[4] At high concentrations, β-NF itself can act as a competitive inhibitor of the CYP1A1 enzyme.[4][5] Additionally, Phase II enzymes like DT-diaphorase can metabolize the fluorescent product resorufin, leading to an underestimation of EROD activity.[4][6]
Q4: How can I minimize variability between my experimental replicates?
High variability between replicates often points to inconsistencies in experimental technique.[4] To minimize this, it is crucial to standardize liver section removal and microsomal preparation protocols.[4] Ensuring pipetting accuracy, especially with small volumes, and maintaining sample homogeneity before aliquoting are also critical.[4] While fluorimetric detection is more sensitive, spectrophotometry may offer higher reproducibility.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during EROD assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No EROD Activity | Improper sample storage leading to enzyme degradation. | Flash-freeze liver samples in liquid nitrogen immediately after collection and store at -80°C.[4] |
| Insufficient NADPH concentration. | Add an optimal concentration of NADPH to the reaction mixture. Consider using an NADPH-regenerating system for prolonged assays.[4][7] | |
| Presence of inhibitors in the sample. | If co-exposure studies are being performed, be aware of potential inhibitory effects of other compounds. High concentrations of β-NF can also be inhibitory.[4][5] | |
| Sub-optimal assay conditions (pH, temperature). | Optimize pH (typically 7.0-8.0) and temperature (25°C - 37°C) for the specific species and tissue being used.[4] | |
| High Variability Between Replicates | Inconsistent microsomal preparation. | Standardize the homogenization and centrifugation steps of the microsomal preparation protocol.[4] |
| Pipetting inaccuracies. | Use calibrated pipettes and proper technique, especially for small volumes of reagents and samples. | |
| Non-homogenous samples. | Ensure thorough mixing of microsomal preparations before aliquoting. | |
| High Background Fluorescence | Contaminated reagents or microplates. | Use high-quality, fresh reagents and new, clean microplates for each experiment.[4] |
| Autofluorescence of test compounds. | Run parallel wells with the test compound but without the EROD substrate to measure and subtract background fluorescence. | |
| Unexpected Dose-Response Curve (Biphasic) | Competitive inhibition by high concentrations of β-Naphthoflavone. | At high concentrations, β-NF can act as a competitive inhibitor of the CYP1A1 enzyme, leading to a decrease in EROD activity after an initial increase.[4][5] It is important to perform a full dose-response curve to identify the optimal concentration range. |
Experimental Protocols
General EROD Assay Protocol
This protocol provides a general framework for conducting an EROD assay. Optimization of specific parameters is recommended.
Materials:
-
Microsomal samples
-
7-ethoxyresorufin (7-ER) substrate
-
NADPH
-
Tris buffer (pH 7.5)
-
Resorufin standard
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-ER in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of NADPH in buffer immediately before use.
-
Prepare a series of resorufin standards for the calibration curve.
-
-
Assay Setup:
-
Add microsomal protein (typically 10-100 µ g/well ) to each well of the microplate.[4]
-
Add the reaction buffer to each well.
-
-
Initiation of Reaction:
-
Add the 7-ER substrate to each well to a final concentration typically between 1-10 µM.[4]
-
Initiate the enzymatic reaction by adding NADPH.
-
-
Incubation:
-
Incubate the plate at the optimized temperature (e.g., 37°C) for a specific time (e.g., 15-60 minutes).[8] The reaction should be monitored to ensure it is within the linear range.
-
-
Measurement:
-
Measure the fluorescence of the produced resorufin using a plate reader with appropriate excitation (e.g., 530-560 nm) and emission (e.g., 585-595 nm) wavelengths.[8]
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Normalize the EROD activity to the protein concentration of the microsomal sample and express the results as pmol resorufin/min/mg protein.[4]
-
Optimization of Assay Parameters
To minimize variability, it is essential to optimize key assay parameters.
| Parameter | Typical Range | Considerations |
| Enzyme Concentration | 10 - 100 µg protein/well | Should be within the linear range of the assay.[4] |
| Substrate (7-ER) Concentration | 1 - 10 µM | Should be at or near the Michaelis-Menten constant (Km) for maximal reaction velocity.[4] |
| pH | 7.0 - 8.0 | The optimal pH can vary between species; 7.5 is a common starting point.[4] |
| Temperature | 25°C - 37°C | Should be optimized for the specific enzyme source.[4] |
| Incubation Time | 15 - 60 minutes | The reaction should be linear over the chosen time period.[8] |
Visualizations
Caption: AHR signaling pathway induction by β-Naphthoflavone.
Caption: Generalized workflow for the EROD assay.
Caption: Troubleshooting flowchart for common EROD assay issues.
References
- 1. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
- 2. This compound causes an AhR-independent inhibition of invasion and intracellular multiplication of Listeria monocytogenes in murine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Competitive inhibition by inducer as a confounding factor in the use of the ethoxyresorufin-O-deethylase (EROD) assay to estimate exposure to dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a Cytochrome-P450-Monooxygenase-1A-Mediated EROD Assay in the Cape Hake Species Merluccius capensis and Merluccius paradoxus (Pisces) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Beta-Naphthoflavone and Intracellular Zinc Homeostasis
Welcome to the technical support center for researchers investigating the effects of beta-Naphthoflavone (β-NF) on intracellular zinc homeostasis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which β-Naphthoflavone disrupts intracellular zinc homeostasis?
A1: this compound, a well-known agonist of the Aryl Hydrocarbon Receptor (AHR), has been shown to disrupt intracellular zinc homeostasis primarily by altering the expression of zinc transporter proteins. In human hepatoma HepG2 cells, β-NF treatment leads to a decrease in the mRNA levels of the zinc transporters ZnT10 and ZIP5. This suppression of zinc transporters is thought to be mediated through the activation of the AHR signaling pathway. The reduction in these transporters likely impairs the cell's ability to uptake and manage intracellular zinc, leading to a decrease in both labile and total intracellular zinc levels.
Q2: How does β-Naphthoflavone treatment affect intracellular zinc concentrations?
A2: Treatment of cells with β-Naphthoflavone has been observed to cause a dose-dependent decrease in intracellular labile zinc. A significant reduction in labile zinc has been reported at concentrations as low as 1 µM β-NF. Furthermore, a decreasing trend in total intracellular zinc levels has been noted at a concentration of 10 µM β-NF.
Q3: What is the role of the Aryl Hydrocarbon Receptor (AHR) in regulating zinc homeostasis?
A3: The AHR is a ligand-activated transcription factor that can influence zinc homeostasis in a cell-type and context-dependent manner. While β-NF, an exogenous AHR ligand, has been shown to decrease the expression of some zinc transporters in liver cancer cells, in other contexts, such as the intestinal epithelium, AHR activation by dietary ligands can increase cellular zinc uptake by upregulating ZIP family zinc importers. This suggests that the AHR signaling pathway is intricately linked with the cellular machinery that maintains zinc balance, and its activation can lead to divergent outcomes depending on the specific cellular environment.
Q4: Is there a known link between β-Naphthoflavone, metallothioneins (MTs), and zinc homeostasis?
A4: While there is a well-established link between intracellular zinc levels and the expression of metallothioneins (MTs), the direct effect of β-Naphthoflavone on MT expression as a primary mechanism for disrupting zinc homeostasis is not yet fully elucidated. MTs are cysteine-rich proteins that bind zinc and are crucial for zinc buffering and detoxification. Their expression is regulated by the Metal-Responsive Transcription Factor-1 (MTF-1), which is sensitive to changes in intracellular zinc concentrations. Given that β-NF alters intracellular zinc levels, it is plausible that it could indirectly affect MT expression. However, direct evidence from studies focusing on β-NF is currently limited. Researchers are encouraged to investigate the potential interplay between β-NF, AHR activation, and MT expression in their experimental models.
Troubleshooting Guides
Issue 1: Inconsistent or No Change in Intracellular Zinc Levels After β-NF Treatment
| Possible Cause | Troubleshooting Step |
| β-NF Solubility and Stability: β-Naphthoflavone has low aqueous solubility and may precipitate in culture media, leading to an inaccurate final concentration. | Prepare a stock solution of β-NF in a suitable organic solvent like DMSO. When diluting into your culture medium, ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Visually inspect for any precipitation after dilution. Prepare fresh dilutions for each experiment. |
| Inappropriate β-NF Concentration or Treatment Duration: The effective concentration and incubation time can be cell-type specific. | Perform a dose-response experiment with a range of β-NF concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. |
| Cell Line Insensitivity: The cellular machinery linking AHR activation to zinc homeostasis may not be prominent in your chosen cell line. | Consider using a cell line known to be responsive to AHR agonists, such as HepG2 human hepatoma cells. |
| Issues with Zinc Measurement Assay: Problems with fluorescent zinc probes or instrumentation can lead to inaccurate readings. | Please refer to the troubleshooting guide for "Measuring Intracellular Labile Zinc" below. |
Issue 2: High Cytotoxicity Observed with β-NF Treatment
| Possible Cause | Troubleshooting Step |
| High β-NF Concentration: β-NF can be toxic to cells at higher concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of β-NF for your specific cell line and experimental duration. |
| Solvent Toxicity: The solvent used to dissolve β-NF (e.g., DMSO) can be toxic at higher concentrations. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Include a solvent-only control in your experiments. |
| Prolonged Exposure: Extended incubation with β-NF may lead to cytotoxicity. | Optimize the incubation time. A time-course experiment can help determine the optimal duration of β-NF treatment without causing significant cell death. |
Quantitative Data Summary
Table 1: Effect of β-Naphthoflavone on Intracellular Labile and Total Zinc in HepG2 Cells
| β-NF Concentration (µM) | Change in Intracellular Labile Zinc (%) | Change in Intracellular Total Zinc (%) |
| 0.1 | ~5% decrease | Not reported |
| 1 | ~10% decrease (significant) | Not reported |
| 10 | ~17% decrease (significant) | Decreasing trend (not statistically significant) |
| Data summarized from a study in Human Hepatoma HepG2 cells treated for 3 days. |
Table 2: Effect of 10 µM β-Naphthoflavone on Zinc Transporter mRNA Levels in HepG2 Cells
| Zinc Transporter | Change in mRNA Expression (% of control) |
| ZnT10 | ~30% of control (significant decrease) |
| ZIP5 | ~40% of control (significant decrease) |
| Data from HepG2 cells treated with 10 µM β-naphthoflavone for 3 days. |
Experimental Protocols
Protocol 1: Measurement of Intracellular Labile Zinc using a Fluorescent Probe
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
Materials:
-
Cells of interest
-
This compound (β-NF)
-
Fluorescent zinc probe (e.g., FluoZin-3 AM)
-
Zinc chelator (e.g., TPEN - N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine)
-
Zinc ionophore (e.g., Zinc Pyrithione)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
β-NF Treatment: Treat cells with the desired concentrations of β-NF or vehicle control for the predetermined duration.
-
Probe Loading: a. Prepare a loading solution of the fluorescent zinc probe (e.g., 1-5 µM FluoZin-3 AM) in HBSS. b. Remove the culture medium and wash the cells gently with HBSS. c. Add the probe loading solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove any extracellular probe.
-
Fluorescence Measurement: a. Add fresh HBSS to each well. b. Measure the baseline fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for your probe (e.g., ~494 nm excitation and ~518 nm emission for FluoZin-3).
-
In Situ Calibration (for relative quantification): a. To determine the minimum fluorescence (Fmin), add a zinc chelator (e.g., 50 µM TPEN) to a set of wells and measure the fluorescence. b. To determine the maximum fluorescence (Fmax), add a zinc ionophore (e.g., 10 µM Zinc Pyrithione) and a saturating concentration of zinc sulfate (e.g., 100 µM) to another set of wells and measure the fluorescence.
-
Data Analysis: The relative intracellular labile zinc concentration can be compared across different treatment groups based on the fluorescence intensity.
Protocol 2: Quantification of Zinc Transporter mRNA Levels by RT-qPCR
Materials:
-
Cells treated with β-NF
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target zinc transporters (e.g., ZnT10, ZIP5) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: Following β-NF treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and housekeeping gene, and a suitable qPCR master mix. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Visualizations
Troubleshooting inconsistent results in beta-Naphthoflavone experiments
Welcome to the technical support center for beta-Naphthoflavone (β-NF) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistency in their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (β-NF) is a synthetic flavonoid that acts as a potent agonist for the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] Upon binding, the ligand-AHR complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) in the DNA.[5] This interaction initiates the transcription of target genes, most notably those in the Cytochrome P450 1 (CYP1) family, such as CYP1A1, CYP1A2, and CYP1B1.[5][6]
Q2: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for reproducible results.
-
Solubility: β-NF is soluble in organic solvents like DMSO and ethanol but is sparingly soluble in aqueous buffers.[7][8][9] For cell culture experiments, it is recommended to first dissolve β-NF in DMSO to create a concentrated stock solution.[10]
-
Stock Solution Storage: β-NF powder should be stored at 2-8°C or -20°C for long-term stability.[7][8] Aliquoted stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months, protected from light, to avoid repeated freeze-thaw cycles.[8]
-
Working Solution: It is best to prepare fresh working dilutions in your cell culture medium for each experiment.[3] When diluting the DMSO stock into an aqueous medium, add it dropwise while vortexing to prevent precipitation.[8] The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[8]
Q3: I am observing high variability between my experimental replicates. What are the common causes?
Inconsistent results in β-NF experiments, particularly when using downstream assays like the EROD (7-ethoxyresorufin-O-deethylase) assay, can arise from several factors:[11]
-
Biological Variables: The species, age, sex, and health of the biological system (e.g., cell line, test organism) can significantly influence baseline and induced enzyme activity.[11] Cell density and ensuring cells are in a healthy, logarithmic growth phase are also crucial.[8]
-
Procedural Inconsistencies: Variations in sample handling, microsomal preparation, and pipetting accuracy can introduce significant errors.[11] Ensure samples are homogenous before aliquoting.[11]
-
Assay Conditions: Critical parameters such as pH, temperature, and the concentrations of substrates and cofactors (like NADPH) must be strictly controlled for reproducible results.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Lower-than-Expected or No CYP1A1 Induction
Q: I treated my cells with β-NF, but the EROD assay shows low or no activity. What went wrong?
This issue can stem from problems with the compound, the cells, or the assay itself.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution of β-NF from powder. Ensure proper storage of existing stocks (aliquoted, -80°C, protected from light).[8] |
| Cell Line Unresponsiveness | Confirm that your cell line expresses a functional AHR pathway. Some cell lines may have low AHR expression or polymorphisms. Test a positive control cell line (e.g., HepG2).[5][12] |
| Insufficient Treatment Time/Dose | Optimize the β-NF concentration and incubation time. Induction of CYP1A1/CYP1A2 mRNA can occur within 2 hours, but protein expression and activity may take longer (e.g., 24-72 hours).[13][14] Typical concentrations range from 1 µM to 25 µM.[3][10][13] |
| EROD Assay Problems | An insufficient concentration of the cofactor NADPH is a common issue.[11] Prepare NADPH solutions fresh and consider using an NADPH-regenerating system.[15] Also, verify the activity of your microsomal preparation, as the CYP1A1 enzyme can degrade with improper storage.[11][15] |
| High Background Fluorescence | Contaminated reagents or microplates can cause high background. Use high-quality, fresh reagents and new plates for each experiment.[11] |
Issue 2: Inconsistent Results Across Different Batches or Experiments
Q: My results are not reproducible between experiments, even when I follow the same protocol. What should I check?
Lack of reproducibility often points to subtle variations in experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | Use the same batch of reagents (β-NF, media, FBS, assay components) for a set of comparative experiments. If a new batch must be used, perform a validation experiment to ensure consistency.[11] |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responsiveness. |
| Inconsistent Cell Health | Monitor cell viability and morphology closely. Ensure consistent seeding density and that cells are treated at the same confluency level in each experiment.[8] |
| Environmental Factors | Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and responsiveness. Ensure equipment is properly calibrated and maintained. |
| Detection Method | While fluorimetric EROD assays are highly sensitive, spectrophotometric methods may offer greater reproducibility.[11][16] Ensure your plate reader settings are consistent for all experiments. |
Signaling Pathways and Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound (β-NF) activates the AHR pathway, leading to the transcription of target genes.
Caption: AHR signaling pathway activated by this compound.
General Experimental Workflow
A typical workflow for assessing the effect of β-NF on CYP1A1 induction using an EROD assay.
Caption: General workflow for a this compound experiment.
Troubleshooting Logic Diagram
A decision tree to help diagnose the cause of inconsistent or failed experiments.
Caption: Troubleshooting decision tree for this compound assays.
Experimental Protocols
Protocol 1: In Vitro CYP1A Induction in HepG2 Cells
This protocol details the treatment of human hepatoma (HepG2) cells with β-NF to induce CYP1A enzymes, followed by quantification using the EROD assay.
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Seed cells in 96-well plates at a density that will result in ~80-90% confluency at the time of the assay.
-
-
Compound Preparation:
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of β-NF, a vehicle control (DMSO), and a positive control.
-
Incubate the cells for 24 to 72 hours.[13]
-
-
EROD Assay (Example):
-
After incubation, wash the cells with a suitable buffer (e.g., PBS).
-
Prepare a reaction mixture containing 7-ethoxyresorufin and an NADPH-generating system in the appropriate buffer.
-
Add the reaction mixture to each well and incubate at 37°C.
-
Measure the fluorescence of the product, resorufin, at timed intervals using a plate reader (Excitation ~530 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Determine the rate of resorufin formation (slope of fluorescence over time).
-
Normalize the EROD activity to the total protein content in each well (e.g., using a BCA or Bradford assay).
-
Calculate the fold induction relative to the vehicle-treated control cells.
-
References
- 1. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
- 2. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-ナフトフラボン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of a Cytochrome-P450-Monooxygenase-1A-Mediated EROD Assay in the Cape Hake Species Merluccius capensis and Merluccius paradoxus (Pisces) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Beta-Naphthoflavone and TCDD Potency in Aryl Hydrocarbon Receptor Activation
For Immediate Release
This guide provides a comprehensive comparison of the potency of two well-known Aryl Hydrocarbon Receptor (AHR) agonists: beta-Naphthoflavone (BNF) and 2,3,7,8-Tetrachlorodibenzodioxin (TCDD). Both compounds are instrumental in studying the AHR signaling pathway, a critical regulator of xenobiotic metabolism, immune responses, and cellular differentiation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their relative potencies, the underlying signaling pathway, and the experimental protocols used for their evaluation.
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Both BNF and TCDD exert their biological effects primarily through the activation of the AHR, a ligand-activated transcription factor. The canonical signaling pathway is initiated by the binding of a ligand, such as BNF or TCDD, to the cytosolic AHR complex. This complex also includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and the kinase c-Src.
Upon ligand binding, the AHR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.
Potency Comparison: TCDD vs. This compound
The potency of AHR agonists is typically quantified using the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum. Another common metric is the Relative Potency (REP), which compares the potency of a compound to that of a reference standard, typically TCDD.
Experimental data consistently demonstrates that TCDD is a significantly more potent AHR agonist than BNF. The EC50 for TCDD is several orders of magnitude lower than that of BNF, indicating that a much lower concentration of TCDD is required to elicit the same level of AHR activation.
| Compound | Cell Line | Assay Type | EC50 | Relative Potency (REP) vs. TCDD |
| TCDD | H4IIE | EROD Induction | 20 pM[1] | 1.0 (by definition) |
| TCDD | H4IIE-luc | Luciferase Induction | 5.6 pM[1] | 1.0 (by definition) |
| This compound | RTL-W1 | EROD Induction | - | Considered a suitable, less toxic reference than TCDD[1][2] |
| This compound | Murine Spleen Cells | EROD Induction | Induces to the same extent as TCDD (concentration not specified)[3] | - |
Note: Directly comparable EC50 values for both compounds from a single study were not available in the searched literature. The table reflects data from different studies, highlighting the general observation of TCDD's higher potency.
Experimental Protocols
The following are detailed methodologies for two key experiments used to assess the potency of AHR agonists.
Luciferase Reporter Gene Assay
This assay quantifies AHR activation by measuring the expression of a luciferase reporter gene under the control of DREs.
Methodology
-
Cell Culture: Stably transfected reporter cells (e.g., H4IIE-luc or HepG2 cells containing a DRE-luciferase construct) are cultured in 96-well plates.[4]
-
Compound Exposure: Cells are treated with a range of concentrations of the test compounds (BNF and TCDD) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (typically 4-24 hours) to allow for AHR activation and subsequent luciferase expression.[4]
-
Cell Lysis: The culture medium is removed, and cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of AHR activation.[4]
-
Data Analysis: The EC50 value is determined by plotting the luminescence intensity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
EROD (7-Ethoxyresorufin-O-deethylase) Assay
The EROD assay measures the enzymatic activity of CYP1A1, a key downstream target of AHR activation.
Methodology
-
Cell Culture and Treatment: A suitable cell line (e.g., H4IIE or HepG2) is cultured in 96-well plates and treated with various concentrations of BNF and TCDD for an induction period (e.g., 24-72 hours).[1]
-
Medium Replacement: The treatment medium is replaced with a reaction mixture containing the substrate, 7-ethoxyresorufin.
-
Enzymatic Reaction: The plate is incubated to allow the CYP1A1 enzyme in the cells to metabolize 7-ethoxyresorufin into the fluorescent product, resorufin.
-
Fluorescence Measurement: The fluorescence of resorufin is measured over time using a plate-reading spectrofluorometer.
-
Protein Quantification: The total protein content in each well is determined to normalize the enzyme activity.
-
Data Analysis: The rate of resorufin formation per unit of protein is calculated. The EC50 value is determined from the dose-response curve of EROD activity versus compound concentration.
Conclusion
Both this compound and TCDD are valuable tools for investigating the AHR signaling pathway. However, it is crucial for researchers to recognize the profound difference in their potencies. TCDD is an exceptionally potent agonist, with an EC50 in the picomolar range, making it a gold standard for maximal AHR activation. BNF, while also a potent agonist, requires significantly higher concentrations to achieve a similar level of response. This distinction is critical for experimental design, data interpretation, and the assessment of the potential biological effects of other AHR-active compounds. The choice between these two agonists should be guided by the specific research question, the desired level of AHR activation, and safety considerations, given the high toxicity of TCDD.[1]
References
- 1. Comparison of Ah receptor-mediated luciferase and ethoxyresorufin-O-deethylase induction in H4IIE cells: implications for their use as bioanalytical tools for the detection of polyhalogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Beta-Naphthoflavone and Alpha-Naphthoflavone as AhR Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of beta-naphthoflavone (β-NF) and alpha-naphthoflavone (α-NF), two structurally isomeric synthetic flavonoids that are widely used as modulators of the Aryl hydrocarbon Receptor (AhR). While structurally similar, their pharmacological profiles as AhR ligands are distinct, leading to different downstream biological effects. This document outlines their comparative activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the selection and application of these compounds.
Core Biological Activities: An Agonist vs. a Partial Agonist/Antagonist
This compound is a well-characterized and potent agonist of the Aryl hydrocarbon Receptor.[1][2][3][4][5][6][7][8] Upon binding to AhR, it initiates a signaling cascade that leads to the robust induction of target genes, most notably cytochrome P450 1A1 (CYP1A1).[2][9][10][11][12][13] This makes β-NF a standard positive control for studying AhR activation.[6][8][14]
In contrast, alpha-naphthoflavone exhibits a more complex, context-dependent interaction with the AhR. It is described as a weak partial agonist at higher concentrations, capable of inducing CYP1A1 gene expression to a lesser extent than potent agonists.[15] However, at lower concentrations or in the presence of a more potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), α-NF acts as an antagonist, inhibiting AhR-mediated gene expression.[15][16][17] This dual activity is attributed to its ability to compete for AhR binding, forming a complex that is less efficient at initiating transcription.[15][17] Additionally, α-NF is a known inhibitor of the enzyme aromatase.[18][19][20][21]
Quantitative Comparison of Biological Activities
The following table summarizes key quantitative data from various experimental studies, highlighting the differences in the biological activities of β-NF and α-NF.
| Parameter | This compound (β-NF) | Alpha-Naphthoflavone (α-NF) | Cell/System | Comments | Reference |
| AhR Binding | |||||
| AhR Activity | Potent Agonist | Weak Partial Agonist / Antagonist | Various | β-NF is a classical AhR agonist. α-NF's activity is concentration and context-dependent. | [4][15][22] |
| CYP1A1 Induction | |||||
| CYP1A1 mRNA Induction | Potent Inducer | Weak Inducer | HepG2, Rat Hepatoma | β-NF strongly induces CYP1A1 mRNA.[2][10] α-NF shows minimal induction, primarily at higher concentrations.[17] | [2][10][17] |
| Enzyme Inhibition | |||||
| CYP1A Inhibition (Ki) | 7.6 ± 1.1 nM | 9.1 ± 0.8 nM | In vitro | Both are potent inhibitors of CYP1A-mediated EROD activity. | [18] |
| Aromatase Inhibition (IC50) | Not a primary activity | 0.5 µM | In vitro | α-NF is a potent competitive inhibitor of aromatase. | [19][20] |
Visualizing the Mechanisms of Action
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: AhR Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the AhR signaling pathway.[23][24][25][26]
1. Cell Culture and Seeding:
- Culture an AhR-responsive reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter construct) in the appropriate medium.
- Seed the cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer the following day.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[26]
2. Compound Preparation and Treatment:
- Prepare serial dilutions of β-NF, α-NF, and a vehicle control in the cell culture medium. For antagonist testing, also prepare a known AhR agonist (e.g., TCDD).
- Remove the medium from the cells and add the prepared compound dilutions. For antagonist mode, co-treat with the agonist and the test compound.
- Incubate the plate for another 24 hours.
3. Luminescence Measurement:
- Remove the treatment medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to each well.
- Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
- For agonist activity, calculate the fold induction of luciferase activity relative to the vehicle control.
- For antagonist activity, calculate the percent inhibition of the agonist-induced luciferase activity.
Protocol 2: Competitive AhR Binding Assay
This protocol determines the binding affinity of the test compounds to the AhR in a competitive manner, often using a radiolabeled high-affinity ligand like [³H]TCDD.
1. Preparation of Cytosol:
- Prepare hepatic cytosol from a suitable animal model (e.g., rat) or use a commercially available source. The cytosol contains the AhR in its inactive complex.
2. Binding Reaction:
- In a series of tubes, incubate a fixed concentration of [³H]TCDD with the cytosol in the presence of increasing concentrations of unlabeled competitor (β-NF or α-NF).
- Include a control for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).
3. Separation of Bound and Free Ligand:
- Separate the AhR-bound [³H]TCDD from the free [³H]TCDD using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
4. Quantification:
- Quantify the radioactivity in the bound fraction using liquid scintillation counting.
5. Data Analysis:
- Plot the percentage of specific binding against the log concentration of the competitor.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 3: Ethoxyresorufin-O-Deethylase (EROD) Assay
This assay measures the enzymatic activity of CYP1A1, which is induced by AhR agonists.
1. Cell Culture and Treatment:
- Seed cells (e.g., HepG2) in a 96-well plate and allow them to attach.
- Treat the cells with various concentrations of β-NF, α-NF, or a vehicle control for a period sufficient to induce CYP1A1 expression (e.g., 24-72 hours).
2. EROD Reaction:
- Remove the treatment medium and add a reaction mixture containing the CYP1A1 substrate, 7-ethoxyresorufin.
- Incubate the plate at 37°C for a specific time.
3. Measurement:
- Stop the reaction and measure the fluorescence of the product, resorufin, using a fluorescence plate reader.
4. Data Analysis:
- Normalize the EROD activity to the protein concentration in each well.
- Plot the EROD activity against the log concentration of the inducer to determine the EC50 value.
Conclusion
This compound and alpha-naphthoflavone, despite their structural similarity, exhibit distinct and important differences in their biological activities. β-NF is a classical AhR agonist and a potent inducer of CYP1A1, making it a valuable tool for studying AhR-mediated pathways.[22] In contrast, α-NF's dual role as a weak partial agonist and antagonist, along with its activity as an aromatase inhibitor, presents a more complex pharmacological profile with potential therapeutic applications in contexts such as estrogen-dependent cancers.[22] For researchers and drug development professionals, a clear understanding of these differences, supported by quantitative data and robust experimental protocols, is essential for the accurate interpretation of experimental results and the rational design of new chemical entities targeting these pathways.
References
- 1. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]
- 6. abmole.com [abmole.com]
- 7. β-Naphthoflavone - Wikipedia [en.wikipedia.org]
- 8. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]
- 11. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induced CYP1A1 and 1A3 proteins in the liver of rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of action of alpha-naphthoflavone as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. α-Naphthoflavone - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. indigobiosciences.com [indigobiosciences.com]
Validating AhR-Dependent Signaling: A Comparative Guide to Beta-Naphthoflavone and Other Modulators
For researchers, scientists, and drug development professionals, validating the activation or inhibition of the Aryl Hydrocarbon Receptor (AhR) signaling pathway is crucial for studies in toxicology, immunology, and oncology. Beta-naphthoflavone (BNF), a synthetic flavonoid, is a widely used tool for this purpose. This guide provides an objective comparison of BNF with other common AhR modulators, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate compound for your research needs.
The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.[1][2][3] The most well-known target gene is Cytochrome P450 1A1 (CYP1A1), the induction of which is a hallmark of AhR activation.[4][5]
Comparative Analysis of AhR Modulators
This compound is a potent agonist of the AhR, frequently used to induce AhR-dependent gene expression.[6][7] However, its performance and characteristics should be compared with other available modulators to ensure the selection of the optimal tool for a given experiment. The following table summarizes the quantitative data for BNF and other key AhR modulators.
| Compound | Type | Potency (EC50/IC50) | Key Characteristics |
| This compound (BNF) | Agonist | ~10-100 nM (cell-type dependent) | A synthetic flavonoid, widely used as a positive control for AhR activation. It is known to induce CYP1A1 expression robustly.[6][7] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Agonist | ~0.1-1 nM | The most potent and well-characterized AhR agonist, often used as a reference compound.[8][9][10] Its high toxicity requires stringent handling procedures. |
| Alpha-Naphthoflavone (αNF) | Antagonist / Weak Partial Agonist | IC50: ~100-1000 nM | A competitive inhibitor of TCDD-induced AhR activation.[11][12] It can also act as a weak agonist at higher concentrations.[11] |
| CH-223191 | Antagonist | IC50: ~30 nM[13][14][15] | A potent and specific AhR antagonist with no known agonist activity.[15] It effectively inhibits TCDD-mediated AhR activation.[13][14] |
Experimental Protocols
Accurate validation of AhR signaling requires robust and reproducible experimental methods. Below are detailed protocols for two common assays used to assess AhR activation.
Protocol 1: AhR Activation Luciferase Reporter Gene Assay
This assay provides a quantitative measure of AhR activation by a test compound.
Materials:
-
Human hepatoma cell line (e.g., HepG2) stably transfected with an XRE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS.
-
Test compounds (e.g., this compound).
-
Positive control (e.g., TCDD).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 4-6 hours to allow for cell attachment.[16]
-
Treatment:
-
Agonist Mode: Prepare serial dilutions of the test compounds and the positive control in culture medium. Add 10 µL of the diluted compounds to the respective wells.
-
Antagonist Mode: Pre-treat cells with serial dilutions of the test compound for 1 hour. Then, add a known AhR agonist (e.g., TCDD at its EC80 concentration).
-
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[16]
-
Lysis and Luminescence Reading:
Protocol 2: Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression
This protocol measures the induction of the endogenous AhR target gene, CYP1A1.
Materials:
-
Human hepatoma cell line (e.g., HepG2).
-
Cell culture medium.
-
Test compound (e.g., this compound).
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers and probes for CYP1A1 and a housekeeping gene (e.g., GAPDH).[5]
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells in appropriate plates. Treat the cells with various concentrations of the test compound for 6-24 hours. Include a vehicle control.[17]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit.[17]
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[18]
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers/probes for CYP1A1 and the housekeeping gene.[17]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in CYP1A1 expression relative to the housekeeping gene and the vehicle control.[17][18]
Visualizing AhR Signaling and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow for screening AhR agonists.
Caption: Canonical AhR Signaling Pathway.
Caption: Workflow for AhR Agonist Screening.
Conclusion
This compound is a reliable and effective tool for validating AhR-dependent signaling. Its performance as a potent agonist makes it suitable for a wide range of applications, from basic research to drug development. However, for studies requiring the highest potency, TCDD may be considered, albeit with necessary safety precautions. For experiments investigating the inhibition of the AhR pathway, specific antagonists like CH-223191 offer a clear advantage over the dual-acting alpha-naphthoflavone. The choice of modulator should be guided by the specific experimental goals, and the provided protocols offer a solid foundation for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes during Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of aryl hydrocarbon receptor by TCDD prevents diabetes in NOD mice and increases Foxp3+ T cells in pancreatic lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-naphthoflavone acts as an antagonist of 2,3,7, 8-tetrachlorodibenzo-p-dioxin by forming an inactive complex with the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Beta-Naphthoflavone: A Gold Standard for CYP1A Induction Studies
For researchers in drug metabolism, toxicology, and pharmacology, the induction of Cytochrome P450 (CYP) enzymes is a critical area of investigation. Beta-naphthoflavone (BNF) has long been established as a potent and reliable reference standard for studying the induction of the CYP1A subfamily. This guide provides a comprehensive comparison of BNF with other common CYP1A inducers, detailed experimental protocols for its use, and a mechanistic overview of the signaling pathway involved.
Comparative Analysis of CYP1A Inducers
This compound is a prototypical inducer of CYP1A enzymes, acting as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its robust and consistent induction profile makes it an excellent positive control in experimental setups. A comparison with other well-known CYP1A inducers, such as the highly potent but toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and the clinically relevant proton-pump inhibitor omeprazole, highlights the utility of BNF as a laboratory standard.
| Compound | Class | Typical Concentration | EC50 (CYP1A1/2 Induction) | Maximal Induction (Fold-Change) | Notes |
| This compound (BNF) | Polycyclic Aromatic Hydrocarbon (PAH) | 10-50 µM[1][3] | ~1-10 µM (in vitro) | Potent, often used as a benchmark for 100% induction | Widely used as a reference inducer due to its strong and specific CYP1A induction.[4] |
| TCDD | Dioxin | 0.1-10 nM | 0.04-0.37 nM (in primary human hepatocytes) | Extremely potent, often results in higher maximal induction than BNF | Considered the most potent AhR agonist, but its high toxicity limits its routine use. |
| Omeprazole | Proton-Pump Inhibitor | 10-50 µM | ~2 µM (for CYP1A2 in human hepatocytes) | Moderate | A clinically relevant inducer, often used to assess drug-drug interactions. |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The induction of CYP1A enzymes by this compound is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand like BNF, the receptor undergoes a conformational change, dissociates from the complex, and translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A1 and CYP1A2, initiating their transcription.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
In Vitro CYP1A Induction Assay Using Cryopreserved Human Hepatocytes
This protocol outlines the steps for assessing the CYP1A induction potential of a test compound using this compound as a positive control in cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated culture plates (e.g., 48-well or 96-well)
-
This compound (BNF)
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for EROD assay or qRT-PCR
Procedure:
-
Thawing and Seeding of Hepatocytes:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Plate the cells onto collagen-coated plates at a recommended density (e.g., 0.7 x 10^6 viable cells/mL) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.[5]
-
-
Treatment with Inducers:
-
Prepare stock solutions of BNF (e.g., 25 mM in DMSO) and the test compound.
-
On the day of treatment, dilute the stock solutions in culture medium to the final desired concentrations. A typical concentration for BNF as a positive control is 25 µM.[6] The final DMSO concentration in the medium should not exceed 0.1%.
-
Remove the seeding medium from the hepatocytes and replace it with the medium containing the vehicle control (DMSO), BNF, or the test compound at various concentrations.
-
Incubate the cells for 48-72 hours, with a medium change every 24 hours.[5][7]
-
-
Assessment of CYP1A Induction:
-
Induction can be quantified at the mRNA level (CYP1A1 and CYP1A2) using qRT-PCR or at the enzymatic activity level using a probe substrate. The ethoxyresorufin-O-deethylase (EROD) assay is a common method for measuring CYP1A1 activity.
-
Experimental Workflow for In Vitro CYP1A Induction Assay.
Ethoxyresorufin-O-Deethylase (EROD) Assay Protocol
This assay measures the enzymatic activity of CYP1A1 by quantifying the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.[8][9]
Materials:
-
Hepatocytes treated as described above
-
EROD reaction buffer (e.g., 50 mM NaH2PO4, pH 8.0)
-
7-Ethoxyresorufin (stock solution in DMSO)
-
NADPH (cofactor, prepare fresh)
-
Resorufin (for standard curve)
-
Cell lysis buffer
-
Bradford reagent for protein quantification
-
Fluorescence microplate reader
Procedure:
-
Preparation:
-
Prepare a resorufin standard curve by making serial dilutions in the reaction buffer.
-
Prepare the EROD reaction mixture containing 7-ethoxyresorufin (final concentration typically 1-5 µM) in the reaction buffer.[9]
-
-
Assay Execution:
-
Aspirate the treatment medium from the cells and wash the cells gently with warm PBS.
-
Add the EROD reaction mixture to each well.
-
Initiate the reaction by adding NADPH to each well to a final concentration of 0.1-1 mM.[9]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 10-30 minutes, with readings every 1-2 minutes (Excitation: ~530-570 nm, Emission: ~580-590 nm).[9]
-
-
Data Analysis:
-
After the kinetic reading, lyse the cells in each well and determine the total protein concentration using a Bradford assay.
-
Calculate the rate of resorufin formation from the standard curve.
-
Normalize the EROD activity to the protein concentration in each well to obtain the specific activity (e.g., pmol/min/mg protein).
-
Calculate the fold induction by dividing the specific activity of the treated wells by the average specific activity of the vehicle control wells.
-
Plot the fold induction against the log concentration of the test compound to determine the EC50 (the concentration that elicits 50% of the maximal response).[9]
-
By following these detailed protocols and understanding the comparative data, researchers can confidently utilize this compound as a reliable reference standard for their CYP1A induction studies, ensuring the accuracy and reproducibility of their findings.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Induction of xenobiotic-metabolizing enzymes in hepatocytes by this compound: Time-dependent changes in activities, protein and mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and induction of CYP1A1/1A2, CYP2A6 and CYP3A4 in primary cultures of human hepatocytes: a 10-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Species Effects of Beta-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of beta-naphthoflavone (β-NF) across various species, with a focus on its well-documented role as an inducer of cytochrome P450 (CYP) enzymes. The information presented herein is supported by experimental data to aid researchers in understanding the species-specific responses to this model aryl hydrocarbon receptor (AHR) agonist.
Cross-Species Comparison of this compound Effects
This compound is a synthetic flavonoid that potently induces CYP1A enzymes through the activation of the AHR.[1] This mechanism is a key determinant of its biological effects, which can vary significantly across different species.
Quantitative Data on CYP1A Induction
The induction of CYP1A enzymes, particularly CYP1A1 and CYP1A2, is a hallmark response to β-NF exposure. The following table summarizes the quantitative data on CYP1A induction as measured by ethoxyresorufin-O-deethylase (EROD) activity and mRNA expression in various species.
| Species | Tissue/Cell Line | Dose/Concentration | Parameter | Fold Induction (approx.) | Reference |
| Rat (Sprague-Dawley) | Liver | 80 mg/kg (single i.p. dose) | EROD Activity | Significantly elevated | [2] |
| Intestine | Dietary | EROD Activity | 30-40 | [3] | |
| Liver | Dietary | EROD Activity | 2 | [3] | |
| Hepatocytes | 10 µM | Cyp1a1 mRNA | 120 | [4] | |
| Mouse | Liver | 80 mg/kg (daily i.p. for 3 days) | CYP1A1 mRNA | ~4 | [5] |
| Liver | 80 mg/kg (daily i.p. for 3 days) | CYP1A2 mRNA | ~16 | [5] | |
| Kidney | 80 mg/kg (daily i.p. for 3 days) | CYP1A1 mRNA | ~2 | [5] | |
| Sea Bass (Dicentrarchus labrax) | Liver | 0.9 µM (16h water exposure) | EROD Activity | Maximally increased | [6] |
| Human (HepG2 cells) | Hepatoma Cell Line | 10 µM | CYP1B1 mRNA | Significantly increased | [7][8] |
Note: Direct comparison of fold induction should be approached with caution due to variations in experimental conditions, including dose, route of administration, and duration of exposure.
Toxicological and Other Biological Effects
Beyond enzyme induction, β-NF exhibits a range of toxicological and biological effects that also demonstrate species and organ specificity.
| Species | Effect | Organ/System | Dose/Concentration | Observations | Reference |
| Rat (Sprague-Dawley) | Loss of body mass | Whole body | Not specified | 12% loss over 5 days | [9] |
| Fetal mortality | Reproductive | 15 mg/kg (gestation days 7-14) | Extensive | [10] | |
| Mouse | Prevention of aristolochic acid-I-induced kidney injury | Kidney | 80 mg/kg (pretreatment) | Protective effect | [5] |
| Sea Bass (Dicentrarchus labrax) | Genotoxicity (erythrocytic nuclear abnormalities) | Blood | 0.9 µM (16h water exposure) | Maximally increased | [6] |
| Mosquitofish (Gambusia holbrooki) | Inhibition of estrogen-dependent protein induction | Liver | 4.0 µg/L | Antagonistic effect to xenoestrogen | [11] |
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound exerts its effects primarily through the activation of the AHR signaling pathway. Upon binding to β-NF in the cytoplasm, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) on the DNA. This complex then initiates the transcription of target genes, most notably CYP1A1 and CYP1A2.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Experimental Protocols
In Vivo Rodent Study Protocol (Rat/Mouse)
This protocol provides a general framework for in vivo studies in rodents. Specific parameters should be optimized based on the research question.
-
Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Dosing Formulation:
-
Administration:
-
Monitoring: Record body weight and observe for any clinical signs of toxicity daily.
-
Tissue Collection: At the end of the study period, euthanize the animals according to approved protocols. Perfuse the liver with ice-cold saline to remove blood. Excise the liver and other organs of interest.
-
Sample Preparation:
-
For RNA analysis: Immediately snap-freeze a portion of the tissue in liquid nitrogen and store at -80°C.
-
For Microsome Isolation: Proceed immediately with microsome isolation from a fresh portion of the liver.
-
Ethoxyresorufin-O-deethylase (EROD) Assay for Fish Liver Microsomes
This protocol is adapted for the measurement of CYP1A activity in fish liver.
-
Liver Microsome Preparation:
-
Euthanize fish and immediately dissect the liver on ice.
-
Homogenize the liver tissue in an ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA).[14]
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris.[14][15]
-
Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.[14][15]
-
Discard the supernatant and resuspend the microsomal pellet in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 7.6).[14]
-
-
Protein Quantification: Determine the protein concentration of the microsomal suspension using a standard method such as the Bradford assay.
-
EROD Assay:
-
In a microplate, add the microsomal sample, EROD buffer, and 7-ethoxyresorufin (substrate).
-
Initiate the reaction by adding NADPH.
-
Incubate at a controlled temperature (e.g., 25-30°C for fish).
-
Measure the formation of resorufin fluorometrically at excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Calculate the EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.
-
Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression
This protocol outlines the general steps for quantifying CYP1A mRNA levels.
-
RNA Extraction: Extract total RNA from frozen tissue samples using a commercial kit or a standard method like TRIzol extraction.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random hexamers).
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CYP1A1, CYP1A2) and a reference gene (e.g., β-actin), and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[5][7]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene. The results are often expressed as fold change relative to a control group.[5]
-
References
- 1. Induction of xenobiotic-metabolizing enzymes in hepatocytes by this compound: Time-dependent changes in activities, protein and mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a single dose of the cytochrome P450 inducer, this compound, on hepatic and renal covalent DNA modifications (I-compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dietary and intraperitoneally administered this compound on mutagenicity and tissue distribution of Trp-P-1 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Naphthoflavone protects mice from aristolochic acid-I-induced acute kidney injury in a CYP1A dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver phase I and phase II enzymatic induction and genotoxic responses of this compound water-exposed sea bass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential in vivo effects of alpha-naphthoflavone and this compound on CYP1A1 and CYP2E1 in rat liver, lung, heart, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound administration to pregnant rats on steroid hormone biosynthesis and metabolism in ovarian microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the induction of hepatic oestrogen-dependent proteins by 17alpha-ethynylestradiol in mosquitofish (Gambusia holbrooki) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation by this compound of ovarian hormone dependent responses in rat uterus and liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of β-naphthoflavone on rat placental development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atlantis-press.com [atlantis-press.com]
Flavonoid Agonists of the Aryl Hydrocarbon Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various flavonoids as agonists for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell cycle regulation. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have been identified as significant modulators of AhR activity. Understanding their comparative efficacy and mechanisms of action is crucial for the development of novel therapeutics targeting AhR-mediated pathways.
This document summarizes quantitative data from in silico and in vitro studies, details key experimental protocols, and provides visual representations of the AhR signaling pathway and experimental workflows to facilitate a clear and objective comparison.
Comparative Analysis of Flavonoid AhR Agonists: Quantitative Data
The following tables summarize the binding affinities and functional activities of selected flavonoids as modulators of the Aryl Hydrocarbon Receptor.
Table 1: In Silico Binding Affinity of Flavonoids to the AhR PAS-B Domain
| Flavonoid | Binding Affinity Score* | Reference |
| Apigenin | -15.31 | [1] |
| Chrysin | -15.27 | [1] |
| Quercetin | -13.59 | [1] |
| Naringenin | -13.55 | [1] |
| Agathisflavone | -5.14 | [1] |
*Binding affinity scores (FRED score) were determined by molecular docking simulations. More negative scores indicate a higher binding affinity.[1]
Table 2: In Vitro Antagonistic Activity of Flavonoids on TCDD-Induced AhR Activity
| Flavonoid | Concentration | Inhibition of TCDD-induced CYP1A1 Activity (%) | Cell Line | Reference |
| Apigenin | 10 µM | ~60% | MCF-7 | [1] |
| Chrysin | 10 µM | ~50% | MCF-7 | [1] |
| Naringenin | 20 µM | ~40% | MCF-7 | [1] |
| Quercetin | 20 µM | ~50% | MCF-7 | [1] |
| Luteolin | Not specified | Potent Antagonist | MCF-7, HepG2 | [2] |
| Kaempferol | Not specified | Cell context-dependent | MCF-7, HepG2 | [2] |
| Myricetin | Not specified | Cell context-dependent | MCF-7, HepG2 | [2] |
*Inhibition of CYP1A1 activity was measured using the EROD assay in the presence of the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1]
Table 3: Agonistic Activity of Selected Flavonoids
| Flavonoid | Agonist Activity | Cell Line(s) | Reference |
| Galangin | Active | Hepa-1 | [2] |
| Genistein | Active | Hepa-1 | [2] |
| Daidzein | Active | Hepa-1 | [2] |
| Diosmin | Active | Hepa-1 | [2] |
| Baicalein | Active (induced CYP1A1 protein) | HepG2, MCF-7 | [2] |
| Emodin | Active (induced CYP1A1 protein) | HepG2, MCF-7 | [2] |
*Agonist activity was determined by reporter gene assays or Western blot analysis for CYP1A1 induction.[2] It is important to note that the agonistic and antagonistic activities of flavonoids can be cell context-dependent.[2]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity
This assay is a standard method for determining the enzymatic activity of Cytochrome P450 1A1 (CYP1A1), a key downstream target of the canonical AhR signaling pathway.[1]
a. Cell Culture and Treatment:
-
Human breast cancer cells (MCF-7) are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
For antagonist assays, cells are pre-treated with various concentrations of the test flavonoid (e.g., 1, 5, 10, 20, 30, 50 µM) for 2 hours.[1]
-
Following pre-treatment, the potent AhR agonist TCDD (5 nM) is added to the wells.[1]
-
For agonist assays, cells are treated with the test flavonoid alone.
-
The plates are incubated for a specified period (e.g., 6 hours) to allow for CYP1A1 induction.[1]
b. EROD Reaction:
-
The culture medium is removed, and the cells are washed with PBS.
-
A reaction mixture containing 7-ethoxyresorufin (the substrate) and NADPH (the cofactor) in a suitable buffer is added to each well.
-
The plate is incubated at 37°C for a defined time (e.g., 15-30 minutes).
c. Measurement and Data Analysis:
-
The reaction is stopped by the addition of a suitable reagent (e.g., cold methanol).
-
The fluorescent product, resorufin, is measured using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the CYP1A1 enzymatic activity.
-
Data is typically normalized to the protein concentration in each well.
-
For antagonist assays, the percentage inhibition of TCDD-induced activity is calculated.
AhR-Responsive Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of the AhR by quantifying the expression of a reporter gene (luciferase) under the control of AhR-responsive elements.
a. Cell Line and Transfection:
-
A suitable cell line (e.g., Hepa-1, HepG2, or MCF-7) is used.[2]
-
Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the dioxin-responsive element (DRE), the DNA binding site for the AhR/ARNT heterodimer.[2]
b. Cell Treatment:
-
Transfected cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of the test flavonoids (for agonist activity) or co-treated with a known AhR agonist (like TCDD) and the test flavonoid (for antagonist activity).[2]
-
Appropriate vehicle controls are included.
-
Plates are incubated for a period sufficient to allow for gene expression (e.g., 24 hours).
c. Luciferase Activity Measurement:
-
The culture medium is removed, and cells are lysed using a specific lysis buffer.
-
The cell lysate is transferred to a new plate.
-
A luciferase substrate solution is added to each well.
-
The resulting luminescence is measured using a luminometer.
d. Data Analysis:
-
Luminescence values are typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein content.
-
For agonist assays, the fold induction of luciferase activity compared to the vehicle control is calculated, and EC50 values (the concentration that produces 50% of the maximal response) can be determined.
-
For antagonist assays, the percent inhibition of the agonist-induced luciferase activity is calculated, and IC50 values (the concentration that causes 50% inhibition) can be determined.
Mandatory Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor upon activation by a ligand, such as a flavonoid.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for Screening Flavonoid AhR Activity
The diagram below outlines a typical experimental workflow for screening and characterizing the activity of flavonoids as modulators of the Aryl Hydrocarbon Receptor in vitro.
Caption: Experimental workflow for in vitro screening of flavonoid AhR modulators.
References
A Researcher's Guide to Confirming CYP1A1 Induction: Beta-Naphthoflavone in Novel Cell Lines
For researchers, scientists, and drug development professionals, the robust induction of Cytochrome P450 1A1 (CYP1A1) is a critical step in toxicological screening and drug metabolism studies. Beta-naphthoflavone (BNF) is a widely utilized tool compound for this purpose. This guide provides a comprehensive comparison of BNF's performance with alternative inducers, supported by experimental data and detailed protocols for use in novel and established cell lines.
This compound, a synthetic flavonoid, potently and selectively induces CYP1A enzymes by activating the aryl hydrocarbon receptor (AhR).[1] Upon binding to BNF, the AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) on the DNA. This initiates the transcription of target genes, most notably CYP1A1. The induction of CYP1A1 is a highly sensitive biomarker for AhR activation.[2][3]
Performance Comparison: this compound vs. Alternative Inducers
The efficacy of CYP1A1 induction is cell line-dependent. While traditional cell lines like HepG2 are still in use, novel human hepatocyte cell lines such as HepaRG and Fa2N-4 offer metabolic capabilities that more closely resemble primary human hepatocytes, making them more reliable models for toxicological and metabolic studies.[4][5][6]
The following tables summarize the performance of this compound in inducing CYP1A1, with comparative data for the potent, but highly toxic, inducer 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Table 1: Comparative Potency (EC50) of CYP1A1 Inducers in Various Cell Lines
| Inducer | Cell Line | EC50 | Reference |
| This compound | Rat Hepatoma (H4IIE) | ~10 µM | [7] |
| 2,3,7,8-TCDD | Rat Hepatoma (H4IIE) | ~7.2 x 10⁻¹¹ M | [7] |
| 2,3,7,8-TCDD | Mouse Hepatoma (Hepa-1c1c7) | ~0.1 nM | [1] |
EC50 (Half-maximal effective concentration) is the concentration of an inducer that elicits 50% of the maximal response.
Table 2: Fold Induction of CYP1A1 mRNA and Enzyme Activity
| Inducer | Concentration | Cell Line | Parameter | Fold Induction | Reference |
| This compound | 50 µM | Fa2N-4 (human) | CYP1A2 mRNA | 15-fold | [5] |
| This compound | 50 µM | Fa2N-4 (human) | EROD Activity | 27-fold | [5] |
| Benzo[a]pyrene* | 5 µM | HepaRG (human) | CYP1A1/2 mRNA | ~350-fold | [6] |
| 2,3,7,8-TCDD | 10 nM | Mouse Hepatoma (Hepa1c1c7) | CYP1A1 mRNA | ~40-fold | [8] |
Benzo[a]pyrene is another potent AhR agonist that acts through a similar mechanism to this compound.
Experimental Protocols
Accurate and reproducible assessment of CYP1A1 induction is paramount. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HepaRG, Fa2N-4) in multi-well plates at a density that ensures 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Inducer Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the plates for a predetermined induction period, typically 24 to 72 hours.
Measurement of CYP1A1 Enzyme Activity (EROD Assay)
The 7-Ethoxyresorufin-O-deethylase (EROD) assay is a sensitive fluorometric method to quantify CYP1A1 catalytic activity. The assay measures the O-deethylation of the non-fluorescent substrate, 7-ethoxyresorufin, into the highly fluorescent product, resorufin.
-
Preparation: Pre-warm a fluorescence plate reader to 37°C. Prepare a standard curve using serial dilutions of resorufin.
-
Reaction Mixture: Prepare an EROD reaction mixture containing 7-ethoxyresorufin (typically 1-5 µM final concentration) in a suitable buffer (e.g., Tris-HCl).
-
Assay Execution:
-
Aspirate the treatment medium from the wells and wash the cells twice with warm PBS.
-
Add the EROD reaction mixture to each well.
-
Initiate the reaction by adding NADPH to a final concentration of 0.1-1 mM.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Measurement: Measure the fluorescence intensity kinetically over 10-30 minutes, with readings every 1-2 minutes, using an excitation wavelength of 530-570 nm and an emission wavelength of 580-590 nm.
-
Normalization: After the kinetic reading, lyse the cells and determine the total protein concentration in each well using a standard method like the Bradford assay. Normalize the EROD activity to the protein concentration.
Measurement of CYP1A1 mRNA Expression (RT-qPCR)
-
RNA Isolation: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a reference gene (e.g., GAPDH, ACTB) for normalization. The relative expression of CYP1A1 mRNA can be calculated using the ΔΔCt method.
Visualizing the Pathway and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Conclusion
This compound remains a valuable and widely used tool for the induction of CYP1A1 in both established and novel cell lines. Its relatively low toxicity and high efficacy make it a suitable choice for routine screening. However, for studies requiring maximal induction, more potent inducers like TCDD may be considered, albeit with significant safety precautions. The use of metabolically competent novel cell lines, such as HepaRG and Fa2N-4, in conjunction with standardized protocols, will undoubtedly lead to more accurate and predictive in vitro models for assessing drug metabolism and toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression, inhibition and induction of CYP enzymes in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 (CYP) enzyme induction in vitro method using cryopreserved differentiated human HepaRG™ cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. Induction of drug metabolism enzymes and MDR1 using a novel human hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 1A1/2, 2B6 and 3A4 HepaRG Cell-Based Biosensors to Monitor Hepatocyte Differentiation, Drug Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparisons of differential gene expression elicited by TCDD, PCB126, βNF, or ICZ in mouse hepatoma Hepa1c1c7 cells and C57BL/6 mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antagonistic Dance: Alpha-Naphthoflavone's Influence on Beta-Naphthoflavone's Biological Activity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of alpha-naphthoflavone (ANF) on the biological activity of beta-naphthoflavone (BNF). Both synthetic flavonoids are notable for their interaction with the Aryl Hydrocarbon Receptor (AHR), a key regulator of xenobiotic metabolism. Understanding their interplay is crucial for researchers in toxicology, pharmacology, and drug development. This document summarizes key experimental data, details relevant methodologies, and visualizes the pertinent signaling pathways to facilitate informed research.
At a Glance: ANF's Inhibition of BNF-Induced Activity
This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AHR), leading to a robust induction of cytochrome P450 enzymes, particularly CYP1A1. This activity is commonly measured by the 7-ethoxyresorufin-O-deethylase (EROD) assay. Alpha-naphthoflavone, while being a weak AHR agonist itself, acts as a competitive antagonist, effectively dampening the potent induction caused by BNF. This antagonistic relationship is primarily due to competition for binding to the AHR.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the individual activities of BNF and ANF, and the antagonistic effect of ANF on BNF-induced activity.
Table 1: this compound (BNF) as an AHR Agonist and CYP1A1 Inducer
| Parameter | Cell Line/System | Concentration | Result | Reference |
| CYP1A1 mRNA Induction | HepG2 cells | 10 µM | ~70-fold increase vs. control | [1] |
| CYP1A2 mRNA Induction | HepG2 cells | 10 µM | ~30-fold increase vs. control | [1] |
| EROD Activity Induction | Rat Hepatocytes in vivo | 1.5 - 6 mg/kg/h (i.v. infusion) | Time-dependent increase within 2 hours | [2] |
| EROD Activity Induction | IEC-18 Rat Intestinal Cells | Not specified | Detected upon treatment | [3] |
Table 2: Alpha-Naphthoflavone (ANF) as an AHR Antagonist and CYP1A1 Inhibitor
| Parameter | Assay/System | Substrate/Agonist | IC50 / Ki | Reference |
| Aromatase Inhibition | Not specified | Not specified | IC50: 0.5 µM, Ki: 0.2 µM | [4] |
| EROD Activity Inhibition | Rainbow Trout Liver Microsomes | Ethoxyresorufin | Ki: 9.1 ± 0.8 nM | [5] |
| Aflatoxin B1-DNA Binding Inhibition | Rainbow Trout Liver Microsomes | Aflatoxin B1 | 58% inhibition at 5 µM | [5] |
| TCDD-induced CYP1A1 Gene Expression | MCF-7 cells | TCDD (10⁻⁹ M) | Concentration-dependent decrease (10⁻⁸ to 10⁻⁶ M ANF) | [6] |
Table 3: Antagonistic Effect of Alpha-Naphthoflavone (ANF) on this compound (BNF) Induced EROD Activity
| System | BNF Concentration | ANF Concentration | Observed Effect | Reference |
| Rainbow Trout Hepatocytes | Not specified | Not specified | ANF provoked a decrease of EROD induction by BNF | [7] |
| Rat Lung Microsomes | In vivo treatment | In vivo treatment | ANF induced EROD to ~60% of BNF's effect, suggesting complex interaction | [4] |
Note: Direct dose-response data for the antagonism of BNF by ANF is limited in the reviewed literature. The antagonistic effect is inferred from studies using other AHR agonists like TCDD and from direct co-exposure experiments.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Caption: Experimental Workflow for EROD Assay.
Caption: Logical Relationship of ANF and BNF on AHR.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma cells (e.g., HepG2) or primary hepatocytes are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HepG2) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach. Subsequently, the culture medium is replaced with a medium containing various concentrations of BNF, ANF, or a combination of both. A vehicle control (e.g., DMSO) is always included. The treatment duration typically ranges from 24 to 72 hours to allow for gene induction.
CYP1A1 mRNA Quantification (Quantitative Real-Time PCR)
-
RNA Extraction: Following treatment, total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR: The cDNA is then used as a template for quantitative real-time PCR (qPCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method.
7-Ethoxyresorufin-O-deethylase (EROD) Assay
This assay measures the enzymatic activity of CYP1A1.
-
Principle: CYP1A1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product resorufin. The rate of resorufin formation is proportional to the CYP1A1 activity.
-
Procedure (in live cells):
-
After the treatment period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A reaction mixture containing 7-ethoxyresorufin in a suitable buffer or serum-free medium is added to each well.
-
The plate is incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
The reaction is stopped, and the fluorescence of resorufin is measured using a plate reader with appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission).
-
-
Procedure (in cell lysates or microsomes):
-
Following treatment, cells are harvested and lysed, or microsomes are prepared by differential centrifugation.
-
The EROD reaction is initiated by adding the cell lysate or microsomes to a reaction buffer containing 7-ethoxyresorufin and an NADPH-generating system.
-
The reaction is incubated at 37°C and the formation of resorufin is monitored over time by fluorescence measurement.
-
-
Data Analysis: A standard curve is generated using known concentrations of resorufin to convert fluorescence units to moles of product. The EROD activity is then normalized to the total protein concentration in each sample, which is determined by a separate protein assay (e.g., BCA or Bradford assay). The final results are typically expressed as pmol of resorufin formed per minute per mg of protein.
Conclusion
The interplay between alpha-naphthoflavone and this compound on the Aryl Hydrocarbon Receptor signaling pathway is a classic example of competitive antagonism. While BNF is a potent inducer of CYP1A1, ANF can effectively counteract this effect. This guide provides a foundational understanding of their interaction, supported by quantitative data and detailed experimental protocols. For researchers in toxicology and drug development, a thorough understanding of these mechanisms is essential for interpreting experimental results and for the design of new therapeutic agents that may target the AHR pathway. Further research focusing on direct dose-response studies of the antagonistic interaction between ANF and BNF in various cell types and in vivo models would be beneficial to further elucidate the nuances of their relationship.
References
- 1. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential in vivo effects of alpha-naphthoflavone and this compound on CYP1A1 and CYP2E1 in rat liver, lung, heart, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Naphthoflavone protects mice from aristolochic acid-I-induced acute kidney injury in a CYP1A dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of EROD activity by 1-phenylimidazole and this compound in rainbow trout cultured hepatocytes: a comparative study. | Sigma-Aldrich [sigmaaldrich.com]
Beta-Naphthoflavone vs. 3-Methylcholanthrene: A Comparative Guide for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of an appropriate in vivo tool compound is a critical decision that can significantly impact experimental outcomes. Beta-Naphthoflavone (BNF) and 3-Methylcholanthrene (3-MC) are two potent activators of the aryl hydrocarbon receptor (AhR) signaling pathway, widely employed in toxicological and pharmacological studies to induce cytochrome P450 (CYP) enzymes. This guide provides an objective comparison of BNF and 3-MC for in vivo applications, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection process.
Mechanism of Action: Potent AhR Agonists
Both this compound and 3-methylcholanthrene exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2] Upon binding to the receptor in the cytoplasm, the ligand-AhR complex translocates to the nucleus. There, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[2] The most prominent of these target genes are members of the cytochrome P450 family, particularly CYP1A1 and CYP1A2, which are key enzymes in the metabolism of xenobiotics.[1][3]
While both compounds share this primary mechanism, the nature of their interaction with the AhR and the downstream consequences can differ. 3-MC is a polycyclic aromatic hydrocarbon (PAH) and a known carcinogen, and its metabolic activation by CYP enzymes can lead to the formation of reactive intermediates that can bind to DNA, causing mutations.[4] In contrast, BNF is a synthetic flavonoid that is generally considered a non-carcinogenic inducer of CYP enzymes.[5]
In Vivo Applications and Performance
The primary in vivo application for both BNF and 3-MC is the induction of drug-metabolizing enzymes, particularly CYP1A isoforms. This is often a necessary step in studies investigating the metabolism of a new drug candidate or the toxicological profile of a xenobiotic. However, due to its carcinogenic nature, 3-MC is also frequently used to induce tumors in animal models for cancer research.[6][7][8]
Quantitative Comparison of In Vivo Performance
The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of the efficacy and typical dosages for both compounds.
| Parameter | This compound (BNF) | 3-Methylcholanthrene (3-MC) | Reference |
| Typical Dosage Range (Enzyme Induction) | 15 - 150 mg/kg | 20 - 100 µmol/kg | [4][5][9] |
| Administration Route | Intraperitoneal (i.p.), Oral Gavage, Intravenous (i.v.) | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intratracheal, Topical | [5][6][7][10][11] |
| Vehicle | Corn oil, Acetone | Corn oil, Acetone | [10][12] |
| Time to Peak CYP1A Induction | Within 2 hours for mRNA | Panacinar induction of CYP1A2 | [1][3] |
| Duration of Induction | Time-dependent clearance due to autoinduction | Can be persistent for up to 28 days | [4][13] |
| Application | This compound (BNF) | 3-Methylcholanthrene (3-MC) | Reference |
| Primary Use | CYP1A enzyme induction | CYP1A enzyme induction, Carcinogenesis models | [1][6] |
| Carcinogenicity | Generally considered non-carcinogenic | Potent carcinogen | [5][6] |
| Toxicity Profile | Can cause weight loss at higher doses | Genotoxic, can induce tumors at various sites | [6][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo studies. Below are generalized protocols for enzyme induction and carcinogenesis studies using BNF and 3-MC.
Protocol 1: Hepatic Enzyme Induction in Rodents
Objective: To induce hepatic CYP1A enzymes for metabolic studies.
1. Animal Model: Male Sprague-Dawley rats (or other suitable rodent strain). 2. Compound Preparation:
- BNF: Dissolve in a suitable vehicle like corn oil to the desired concentration (e.g., 40 mg/kg).[10]
- 3-MC: Dissolve in a suitable vehicle like corn oil to the desired concentration (e.g., 100 µmol/kg).[4] 3. Administration:
- Administer the prepared solution via intraperitoneal (i.p.) injection.
- For BNF, a single dose is often sufficient. For 3-MC, treatment can be administered once daily for multiple days (e.g., 4 days).[4][10] 4. Time Course:
- The induction of CYP1A1/CYP1A2 mRNA can be observed within 2 hours of BNF administration.[1]
- For 3-MC, persistent induction of phase II enzymes can be observed for up to 28 days.[4] 5. Endpoint Analysis:
- At the desired time point, euthanize the animals and collect liver tissue.
- Prepare microsomes from the liver tissue.
- Measure CYP1A activity using a substrate-based assay (e.g., ethoxyresorufin-O-deethylase, EROD).
- Measure CYP1A1 and CYP1A2 protein levels via Western blotting.
- Measure CYP1A1 and CYP1A2 mRNA levels via qRT-PCR.
Protocol 2: Chemically-Induced Carcinogenesis in Mice
Objective: To induce tumors for cancer research studies.
1. Animal Model: Mouse strain susceptible to chemical carcinogenesis (e.g., A/J, FVB, or BALB/c).[8] 2. Compound Preparation: Dissolve 3-MC in a suitable vehicle (e.g., corn oil or acetone) at the desired concentration. 3. Administration:
- Subcutaneous (s.c.) Injection: For the induction of fibrosarcomas, inject a single dose of 3-MC (e.g., 0.005 to 2 mg/mouse) subcutaneously.[6]
- Topical Application: For skin carcinogenesis, apply a solution of 3-MC in acetone to the shaved skin of the mice.[7]
- Intratracheal Instillation: For lung cancer models, a suspension of 3-MC can be instilled directly into the trachea.[11] 4. Monitoring:
- Monitor the animals regularly for tumor development. The latency period for tumor formation will vary depending on the dose, route of administration, and mouse strain.
- Measure tumor size and number over time. 5. Endpoint Analysis:
- At the end of the study, euthanize the animals and collect tumors and other relevant tissues for histological analysis.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the roles of BNF and 3-MC in in vivo studies.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and 3-methylcholanthrene for in vivo studies hinges on the specific research question.
-
For studies focused purely on the induction of CYP1A enzymes for drug metabolism or toxicological screening , This compound is the superior choice due to its potent induction capacity and its classification as a non-carcinogenic agent. This minimizes confounding factors related to genotoxicity and tumorigenesis.
-
For research requiring a model of chemical carcinogenesis , 3-methylcholanthrene is the established and effective tool. Its ability to reliably induce tumors in various tissues makes it invaluable for studying the mechanisms of cancer development and for testing the efficacy of potential anti-cancer therapies.
Researchers must carefully consider the toxicological profile of each compound and the long-term objectives of their study to make an informed decision. This guide provides a foundational comparison to aid in this critical selection process, ensuring the generation of robust and relevant in vivo data.
References
- 1. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretranslational induction of cytochrome P4501A enzymes by this compound and 3-methylcholanthrene occurs in different liver zones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent induction of hepatic and pulmonary phase II enzymes by 3-methylcholanthrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection against tumorigenesis by 3-methylcholanthrene in mice by this compound as a function of inducibility of methylcholanthrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose response of monoclonal tumor induction with 3-methylcholanthrene in mosaic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin carcinogenesis in rats by 3-methylcholanthrene and 7,12-dimethylbenz(alpha)anthracene. Influence of dose and frequency on tumour response and its histological type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-stage 3-methylcholanthrene and butylated hydroxytoluene-induced lung carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound administration to pregnant rats on steroid hormone biosynthesis and metabolism in ovarian microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation by this compound of ovarian hormone dependent responses in rat uterus and liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carcinogenesis, benzo[a]pyrene metabolism, and sister chromatid exchanges in lungs of rats after intratracheal 3-methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Time-dependent disposition of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential in vivo effects of alpha-naphthoflavone and this compound on CYP1A1 and CYP2E1 in rat liver, lung, heart, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Beta-Naphthoflavone Specificity: A Comparison Guide Using AhR Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of xenobiotics is paramount. Beta-Naphthoflavone (β-NF), a synthetic flavonoid, is widely recognized as a potent agonist of the Aryl hydrocarbon Receptor (AhR). However, to rigorously establish its specificity and rule out off-target effects, the use of AhR knockout (KO) models is indispensable. This guide provides a comparative analysis of β-NF's effects in wild-type versus AhR knockout systems, supported by experimental data and detailed protocols.
The Aryl hydrocarbon Receptor is a ligand-activated transcription factor that orchestrates the cellular response to a variety of environmental compounds, including polycyclic aromatic hydrocarbons.[1] Upon binding to a ligand like β-NF, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[2] This activation cascade leads to the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1).[3][4] The induction of CYP1A1 is therefore a hallmark of AhR activation and serves as a primary endpoint for assessing the specificity of AhR agonists.[5]
Unraveling Specificity: Wild-Type vs. AhR Knockout Models
The cornerstone of validating β-NF's specificity lies in comparing its effects on wild-type (WT) organisms or cells, which possess a functional AhR, with those on AhR knockout (KO) or deficient counterparts. In the presence of a functional AhR, β-NF is expected to elicit a robust induction of target genes like Cyp1a1. Conversely, in an AhR KO system, this response should be significantly attenuated or completely absent.
Experimental evidence from various studies consistently demonstrates this differential response. For instance, studies in rodent models have shown that the administration of β-NF leads to a significant increase in hepatic Cyp1a1 mRNA and protein levels in wild-type animals. However, this induction is completely abolished in AhR knockout rats, confirming that the effect is mediated by AhR.[6]
While the primary effects of β-NF are AhR-dependent, some studies have revealed potential AhR-independent activities. For example, one study demonstrated that β-NF can inhibit the invasion and intracellular multiplication of Listeria monocytogenes in murine hepatocytes through a mechanism that does not rely on AhR.[7][8] Such findings underscore the importance of using knockout models to dissect the complete pharmacological profile of a compound.
Quantitative Data Comparison
The following tables summarize the quantitative data from representative studies, highlighting the differential effects of β-NF on Cyp1a1 expression in the presence and absence of AhR.
| Model System | Treatment | Genotype | Fold Induction of Cyp1a1 mRNA (relative to control) | Reference |
| Rat Intestinal Epithelial Cells (IEC-6) | β-Naphthoflavone | Wild-Type | Significant induction | [3] |
| Rat Intestinal Epithelial Cells (IEC-6) | β-Naphthoflavone | AhR shRNA | No significant induction | [9] |
| Mouse Liver | β-Naphthoflavone | Wild-Type | ~100-fold | [10] |
| Mouse Liver | β-Naphthoflavone | AhR Knockout | No induction | [6] |
| Model System | Treatment | Genotype | CYP1A1 Protein Expression | Reference |
| Rat Liver 'stem-like' cells | β-Naphthoflavone | Wild-Type | Marked increase | [11] |
| Human Primary Trophoblasts | β-Naphthoflavone (25 µM) | Wild-Type | Upregulated | [12] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Animal Studies:
Objective: To assess the in vivo specificity of β-NF using wild-type and AhR knockout mice.
Animal Models:
-
Wild-type C57BL/6 mice.
-
AhR knockout mice (e.g., C57BL/6-Ahrtm1.2Arte).[9] These mice have a targeted deletion of the Ahr gene.[9]
Treatment Protocol:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Prepare a solution of β-Naphthoflavone in a suitable vehicle (e.g., corn oil).
-
Administer β-NF (e.g., 80 mg/kg body weight) or vehicle control to both wild-type and AhR knockout mice via intraperitoneal injection daily for a specified period (e.g., 3 days).
-
At the end of the treatment period, euthanize the animals and collect liver tissues for analysis.
Analysis:
-
RNA Isolation and RT-qPCR: Isolate total RNA from liver tissue using a standard method (e.g., TRIzol reagent). Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of Cyp1a1. Normalize the expression to a housekeeping gene such as β-actin.
-
Western Blot Analysis: Prepare protein lysates from liver tissue. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for CYP1A1 and a loading control (e.g., β-actin) to assess protein expression levels.
Cell Culture Studies:
Objective: To determine the in vitro specificity of β-NF using cell lines with and without functional AhR.
Cell Lines:
-
Hepatoma cell lines such as HepG2 (human) or Hepa-1c1c7 (mouse), which express functional AhR.
-
AhR-deficient cell lines, which can be generated using techniques like siRNA or CRISPR/Cas9 gene editing.
Treatment Protocol:
-
Culture cells in appropriate media and conditions.
-
Treat cells with varying concentrations of β-NF (e.g., 1-25 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[12]
Analysis:
-
RNA Isolation and RT-qPCR: As described for animal studies.
-
Western Blot Analysis: As described for animal studies.
-
Reporter Gene Assays: Transfect cells with a reporter plasmid containing an XRE-driven luciferase gene. Treat with β-NF and measure luciferase activity to quantify AhR-mediated transcriptional activation.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for validation, and the logical relationship between β-NF and AhR.
References
- 1. Reversal of obesity and liver steatosis in mice via inhibition of aryl hydrocarbon receptor and altered gene expression of CYP1B1, PPARα, SCD1, and osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on AhR-regulated genes (CYP1A1, 1A2, 1B1, 2S1, Nrf2, and GST) and antioxidant enzymes in various brain regions of pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound causes an AhR-independent inhibition of invasion and intracellular multiplication of Listeria monocytogenes in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Naphthoflavone protects mice from aristolochic acid-I-induced acute kidney injury in a CYP1A dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. Ahr Knockout Mouse | Taconic Biosciences [taconic.com]
- 10. β-Naphthoflavone-Induced Mitochondrial Respiratory Damage in Cyp1 Knockout Mouse and in Cell Culture Systems: Attenuation by Resveratrol Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
Safety Operating Guide
Navigating the Safe Disposal of Beta-Naphthoflavone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Beta-Naphthoflavone, a synthetic flavone commonly used in research, is classified as a hazardous substance and requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. In case of a spill, dry clean-up procedures should be used to avoid generating dust.[1]
Step-by-Step Disposal Protocol
This compound waste should be treated as hazardous chemical waste and must not be disposed of in regular trash or down the drain.[1][2] The following steps outline the proper disposal process:
-
Waste Collection:
-
Collect solid this compound waste, including contaminated consumables like pipette tips and weighing paper, in a dedicated, clearly labeled, and sealable hazardous waste container.[1][3]
-
For solutions containing this compound, use a compatible, leak-proof liquid waste container.[4] It is crucial to avoid mixing incompatible chemicals; therefore, a separate container for flavone-related waste is recommended.[5]
-
-
Labeling:
-
Storage:
-
Final Disposal:
-
Disposal of this compound should be carried out through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) office.[2][7]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This process should only be performed by trained professionals at a certified facility.
-
Follow all federal, state, and local regulations for the disposal of this substance.
-
Quantitative Data Summary
There is no specific quantitative data available in the search results that dictates different disposal procedures based on the amount of this compound. All quantities of this chemical waste should be treated as hazardous and disposed of following the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. nswai.org [nswai.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Safeguarding Your Research: A Comprehensive Guide to Handling beta-Naphthoflavone
Essential protocols for the safe handling, use, and disposal of beta-Naphthoflavone to ensure laboratory safety and maintain research integrity.
For researchers and scientists in the fast-paced world of drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with this compound, a common laboratory chemical. Adherence to these procedures will minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE and essential engineering controls to mitigate exposure risks.
| Equipment Type | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Prevents inhalation of fine powder. Essential when weighing or transferring the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Engineering Control | Chemical fume hood | Provides primary containment to minimize inhalation exposure. All handling of powdered this compound should be performed within a certified fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan is crucial for minimizing the risk of exposure and contamination.
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transferring of solid this compound within the fume hood. Use a spatula or other appropriate tool to handle the powder, avoiding the creation of dust clouds.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Keep containers closed when not in use.
-
Post-Handling : After handling, wipe down the work surface within the fume hood with an appropriate cleaning agent.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and correct action is vital.
-
Minor Spill (Solid) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material to avoid generating dust.
-
Carefully scoop the material into a labeled, sealable waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Skin Contact :
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact :
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation :
-
Move the individual to fresh air.
-
Seek medical attention.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste :
-
Collect all unused this compound and grossly contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
-
Liquid Waste :
-
Collect solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
-
Contaminated PPE :
-
Remove gloves and lab coats in a manner that avoids contaminating your skin.
-
Place disposable PPE in a designated hazardous waste container.
-
Non-disposable lab coats should be professionally laundered by a service familiar with handling contaminated lab attire.
-
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
